Technical Documentation Center

Ceftibuten Impurity 3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ceftibuten Impurity 3
  • CAS: 174761-17-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ceftibuten Impurity 3: Structural Elucidation, Mechanistic Origins, and Analytical Profiling

Executive Summary Ceftibuten is a potent, orally administered third-generation cephalosporin antibiotic utilized primarily for the treatment of respiratory tract and middle ear bacterial infections (1)[1]. The manufactur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ceftibuten is a potent, orally administered third-generation cephalosporin antibiotic utilized primarily for the treatment of respiratory tract and middle ear bacterial infections (1)[1]. The manufacturing of this active pharmaceutical ingredient (API) involves highly complex side-chain modifications. During this multi-step synthesis, various related substances and impurities can form. Among the most critical is Ceftibuten Impurity 3 , a protected side-chain intermediate that can persist in the final formulation if not rigorously purged. This whitepaper provides drug development professionals with an in-depth analysis of its structural properties, mechanistic origins, and self-validating isolation protocols.

Chemical Identity and Structural Properties

Ceftibuten Impurity 3 is not a degradation product of the final API, but rather an unreacted synthetic building block. Structurally, it is a derivative of the pentenoic acid side chain where key functional groups remain masked by protective moieties (2)[2].

Table 1: Chemical Identity and Structural Properties

PropertyValue
Common Name Ceftibuten Impurity 3
IUPAC Name (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid
CAS Number 1140311-29-0
Molecular Formula C18H18N2O6S
Molecular Weight 390.42 g/mol
Key Structural Features Aminothiazole ring, Benzyloxycarbonyl (Cbz) group, Ethyl ester, Pentenoic acid backbone

Data sourced from PubChem and Veeprho reference standards (3)[3].

Mechanistic Origins in Ceftibuten Synthesis

The synthesis of Ceftibuten requires the acylation of a cephalosporin nucleus (such as 7-aminocephalosporanic acid or a cefaclor parent nucleus) with a highly functionalized aminothiazole side chain (4)[4].

The Causality of Protection: To prevent competitive nucleophilic attack by the primary amine on the aminothiazole ring during the amide bond formation, a benzyloxycarbonyl (Cbz) protecting group is strictly employed (4)[4]. Furthermore, the terminal carboxylic acid of the pentenoic acid moiety is protected as an ethyl ester to ensure regioselectivity during the coupling phase.

Ceftibuten Impurity 3 is the chemical manifestation of this protected side chain. During the condensation reaction—often facilitated by magnesium in methyltetrahydrofuran (MeTHF)—unreacted side-chain precursor can persist (5)[5]. If the subsequent global deprotection step (hydrolysis using NaOH and isopropanol) fails to achieve 100% conversion, this intermediate carries over into the final API as Impurity 3.

G SM1 Cefaclor Parent Nucleus (7-ACA Derivative) Condensation Condensation Reaction (Mg, MeTHF) SM1->Condensation SM2 Protected Aminothiazole Side Chain (Cbz & Ethyl Ester) SM2->Condensation Impurity3 Ceftibuten Impurity 3 (Unreacted/Partially Deprotected) SM2->Impurity3 Unreacted Precursor ProtectedIntermediate Protected Ceftibuten Intermediate Condensation->ProtectedIntermediate Deprotection Deprotection / Hydrolysis (NaOH, Isopropanol) ProtectedIntermediate->Deprotection ProtectedIntermediate->Impurity3 Incomplete Deprotection API Ceftibuten (API) Deprotection->API

Fig 1. Mechanistic pathway of Ceftibuten synthesis and the formation of Impurity 3.

Physicochemical Properties & Analytical Profiling

Because Impurity 3 retains the lipophilic Cbz and ethyl ester groups, its physicochemical behavior differs drastically from the highly polar Ceftibuten API.

Table 2: Physicochemical & Analytical Data

ParameterExpected Value / Characteristic
Exact Mass (Calculated) 390.0885 Da
Target m/z [M+H]+ 391.09
UV Absorption Maxima ~262 nm (Thiazole + Cbz chromophores)
Relative Retention Time (RRT) > 1.0 (Elutes significantly later than Ceftibuten API)
Solubility Profile Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water

Experimental Protocol: Isolation and Characterization

To maintain scientific integrity, the isolation and characterization of Impurity 3 must follow a self-validating workflow. The protocol below utilizes orthogonal techniques (HPLC to MS to NMR) to ensure absolute structural confirmation without cross-contamination.

Step 1: Chromatographic Separation (Analytical to Preparative)

Causality: Ceftibuten API is highly polar due to its free carboxylic acids and primary amine. Impurity 3, however, is highly lipophilic. By employing a reversed-phase C18 column, Impurity 3 exhibits a significantly higher affinity for the stationary phase, resulting in a late elution profile that allows for clean separation.

  • Sample Preparation: Dissolve the crude API sample in a diluent of 50:50 Water:Acetonitrile to a concentration of 10 mg/mL.

  • Injection: Inject the sample onto a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Gradient Elution: Run a gradient mobile phase utilizing Mobile Phase A (0.05 M Ammonium acetate buffer, pH 5.0) and Mobile Phase B (Acetonitrile). Start at 5% B and ramp to 90% B over 30 minutes.

  • Detection: Monitor the eluent using a UV-Vis detector set to 262 nm.

Step 2: Mass-Directed Fraction Collection (LC-MS)

Causality: UV detection alone is non-specific. Coupling the preparative HPLC to a mass spectrometer ensures that only the fraction corresponding to the exact mass of Impurity 3 is collected.

  • Splitting: Split the post-column flow, directing 1% to an Electrospray Ionization (ESI) source.

  • Ionization: Operate the MS in positive ion mode.

  • Collection: Trigger fraction collection automatically when the extracted ion chromatogram (EIC) detects the target m/z of 391.09 [M+H]+.

  • Recovery: Pool the collected fractions and lyophilize (freeze-dry) to yield the neat solid impurity.

Step 3: Orthogonal Structural Elucidation (NMR)

Causality: While LC-MS confirms the molecular weight, it cannot definitively prove the regiochemistry of the protecting groups. Nuclear Magnetic Resonance (NMR) acts as the final self-validating step.

  • Preparation: Dissolve 5 mg of the lyophilized powder in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz.

  • Validation Checkpoints: Confirm the presence of a 5-proton multiplet at ~7.3 ppm (Cbz aromatic ring), a 2-proton quartet at ~4.1 ppm (ethyl ester CH2), and a 3-proton triplet at ~1.2 ppm (ethyl ester CH3). The presence of these signals definitively confirms the isolated compound is Impurity 3.

Workflow Sample Crude API Batch HPLC RP-HPLC Separation (C18, Gradient) Sample->HPLC Fraction Fraction Collection (Target: Impurity 3) HPLC->Fraction LCMS LC-HRMS (m/z 391.09[M+H]+) Fraction->LCMS NMR 1H & 13C NMR (Structural Elucidation) Fraction->NMR Validation Impurity Profiling Report LCMS->Validation NMR->Validation

Fig 2. Orthogonal analytical workflow for the isolation and validation of Impurity 3.

Impact on Drug Quality and Regulatory Considerations

According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and quantified if they exceed the 0.10% threshold. Because Ceftibuten Impurity 3 contains a Cbz group—which lacks antibacterial efficacy and can potentially degrade into benzyl alcohol or other reactive byproducts—its presence must be strictly monitored and controlled during the final API release testing.

References

  • Source: veeprho.
  • Source: veeprho.
  • Title: 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)
  • Source: smolecule.
  • Source: google.

Sources

Exploratory

An In-Depth Technical Guide to the Degradation Pathway of Ceftibuten Impurity 3

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Ceftibuten Formulations Ceftibuten is a third-generation oral cephalosporin antibiotic valued for its broad spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Ceftibuten Formulations

Ceftibuten is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against Gram-negative pathogens.[1] Its efficacy is intrinsically linked to its chemical integrity. However, like all β-lactam antibiotics, ceftibuten is susceptible to degradation, which can compromise its therapeutic effect and introduce potentially harmful impurities.[2][3] Understanding the degradation pathways of ceftibuten is therefore not merely an academic exercise but a critical component of ensuring drug safety and stability.

This technical guide provides a comprehensive analysis of the formation and degradation pathway of a key impurity, Ceftibuten Impurity 3. We will delve into the structural relationship between ceftibuten and this impurity, explore the likely mechanisms of its formation, and present robust analytical methodologies for its detection and quantification. This document is intended to serve as a practical resource for researchers and professionals engaged in the development, manufacturing, and quality control of ceftibuten-based pharmaceuticals.

Deconstructing the Molecules: Ceftibuten and Impurity 3

A foundational understanding of the chemical structures of ceftibuten and Impurity 3 is essential to elucidating the degradation pathway.

Ceftibuten is chemically designated as (+)-(6R, 7R)-7β-[(Z)-2-(2-amino-4-thiazole)-4-carboxy-2-(Z)-butenyl amine]-8-oxy-5-thio-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate.[] It exists in two isomeric forms, cis and trans, with the cis-isomer exhibiting significantly greater antibacterial potency.[][5]

Ceftibuten Impurity 3 is identified by the CAS Number 1140311-29-0 and has the molecular formula C18H18N2O6S.[6][7] Its chemical name is (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid.[7]

A structural comparison reveals that Impurity 3 is not a direct degradant of the ceftibuten molecule itself through common pathways like hydrolysis of the β-lactam ring. The side chain of Impurity 3, featuring a benzyloxycarbonyl protecting group and an ethyl ester, strongly suggests that it is more likely a process-related impurity arising from the synthesis of ceftibuten, or a degradation product of a synthetic intermediate, rather than a direct degradation product of the final active pharmaceutical ingredient (API).

Proposed Formation Pathway of Ceftibuten Impurity 3

The presence of the benzyloxycarbonyl (Cbz) group is a significant clue. The Cbz group is a common amine-protecting group in organic synthesis. It is conceivable that Impurity 3 is an unreacted starting material or a byproduct from the synthesis of the side chain of ceftibuten.

The following diagram illustrates a plausible scenario for the formation of Ceftibuten Impurity 3 as a process-related impurity during the synthesis of ceftibuten.

G cluster_synthesis Ceftibuten Side Chain Synthesis cluster_final_synthesis Final Ceftibuten Synthesis Protected_Thiazole Protected Thiazole Intermediate (e.g., with Cbz group) Side_Chain_Precursor Side Chain Precursor for Ceftibuten Protected_Thiazole->Side_Chain_Precursor Reaction with side chain building block Impurity_3_Formation Formation of Impurity 3 (Incomplete reaction or side reaction) Side_Chain_Precursor->Impurity_3_Formation Side Reaction/ Incomplete Deprotection Ceftibuten_Side_Chain Ceftibuten Side Chain Side_Chain_Precursor->Ceftibuten_Side_Chain Successful Synthesis Impurity_3_in_API Impurity 3 in final API Impurity_3_Formation->Impurity_3_in_API Carried over Ceftibuten_API Ceftibuten API Ceftibuten_Side_Chain->Ceftibuten_API Coupling 7_ACA 7-Aminocephalosporanic Acid (7-ACA) 7_ACA->Ceftibuten_API Coupling

Caption: Proposed pathway for the formation of Ceftibuten Impurity 3 as a process-related impurity.

Forced Degradation Studies: A Tool for Pathway Elucidation

While Impurity 3 is likely process-related, forced degradation studies remain a critical tool for understanding the overall stability of ceftibuten and for developing stability-indicating analytical methods.[8][9][10] These studies intentionally stress the drug substance under various conditions to accelerate degradation and identify potential degradation products.[10]

Experimental Protocol: Forced Degradation of Ceftibuten

This protocol outlines a general procedure for conducting forced degradation studies on ceftibuten.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of ceftibuten reference standard in a volumetric flask using a mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 2 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 30 minutes.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 1 hour.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid ceftibuten powder in a hot air oven at 105°C for 24 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid ceftibuten powder to UV light (254 nm) for 24 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Analytical Methodologies for Impurity Profiling

A robust analytical method is paramount for the detection and quantification of Ceftibuten Impurity 3 and other degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[11][12]

Recommended HPLC Method
ParameterSpecification
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A mixture of a phosphate buffer (pH adjusted) and a suitable organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. A typical mobile phase could be a buffer solution (pH 7.0) and acetonitrile (98:2 v/v).[12]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 263 nm)[12]
Column Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 10-20 µL
Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Strategies for Control and Prevention

Given that Ceftibuten Impurity 3 is likely a process-related impurity, control strategies should focus on the synthesis and purification processes.

  • Optimization of Synthesis:

    • Careful control of reaction conditions (temperature, pressure, reaction time) to minimize the formation of byproducts.

    • Use of high-purity starting materials and reagents.

    • Implementation of in-process controls to monitor the progress of the reaction and the formation of impurities.

  • Purification:

    • Development of effective purification techniques, such as recrystallization or chromatography, to remove Impurity 3 from the final API.

  • Analytical Monitoring:

    • Routine testing of raw materials, intermediates, and the final API for the presence of Impurity 3 using a validated analytical method.

Conclusion

The analysis of Ceftibuten Impurity 3 underscores the critical importance of a comprehensive understanding of not only degradation pathways but also the synthetic process in ensuring the quality and safety of pharmaceutical products. While this impurity is likely not a direct degradant of ceftibuten, its presence highlights the need for stringent control over the manufacturing process. By implementing robust analytical methodologies and strategic control measures, pharmaceutical scientists can effectively manage the impurity profile of ceftibuten, thereby safeguarding its therapeutic value and ensuring patient safety.

References

  • Pharmacy 180. Degradation of Cephalosporins. Available from: [Link]

  • ACS Publications. Rearrangement and Degradation of Cephalosporins and Penicillins in the Presence of Mercury(II) Trifluoroacetate. Organic Letters. Available from: [Link]

  • PubMed. Studies on microbial degradation of cephalosporin C derivatives. I. The role of beta-lactamase and acylesterase in the enzymatic degradation of cephalosporins. Available from: [Link]

  • PubMed. Cephalosporin degradations. Available from: [Link]

  • ScienceDirect. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation. Available from: [Link]

  • ASM Journals. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Veeprho. Ceftibuten Impurities and Related Compound. Available from: [Link]

  • ResearchGate. Determination of ceftibuten capsules by reversed phase high performance liquid chromatography. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Ceftibuten Dihydrate?. Available from: [Link]

  • ResearchGate. Chemical structure of ceftibuten. Available from: [Link]

  • PubMed. Liquid chromatographic determination of ceftibuten, a new oral cephalosporin, in human plasma and urine. Available from: [Link]

  • Pharmaffiliates. Ceftibuten-impurities. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ACS Publications. Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part IV. Pilot-Plant Scale Electrochemical Reduction of 3-Acetoxymethyl-7(R)-glutaroylaminoceph-3-em-4-carboxylic Acid 1(S)-Oxide. Available from: [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • PubMed. Ceftibuten. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

Sources

Foundational

Comprehensive Characterization of Ceftibuten Impurity 3 (CAS 1140311-29-0) Reference Standard: A Technical Guide for Analytical Qualification

Introduction Ceftibuten is a third-generation oral cephalosporin antibiotic characterized by its enhanced stability against plasmid-mediated β-lactamases, a property conferred by its unique 7-α-ethylidene group and amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ceftibuten is a third-generation oral cephalosporin antibiotic characterized by its enhanced stability against plasmid-mediated β-lactamases, a property conferred by its unique 7-α-ethylidene group and aminothiazole side chain[]. During the multi-step synthesis of the active pharmaceutical ingredient (API), various protected intermediates and degradation products can emerge. One critical related substance is Ceftibuten Impurity 3 (CAS 1140311-29-0), a synthetic precursor retaining a benzyloxycarbonyl (Cbz) protecting group and an ethyl ester moiety[2].

For pharmaceutical laboratories, the rigorous characterization of this reference standard is mandatory to comply with ICH Q3A(R2) guidelines. This whitepaper details a self-validating, orthogonal analytical workflow to establish the absolute identity, structural connectivity, and chromatographic purity of Ceftibuten Impurity 3.

Chemical Identity and Mechanistic Origin

  • IUPAC Name : (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid

  • Molecular Formula : C18H18N2O6S

  • Molecular Weight : 390.41 g/mol

  • Exact Mass : 390.0886 Da

Mechanistic Origin : The synthesis of ceftibuten's complex side chain often utilizes benzyloxycarbonyl-protected aminothiazole derivatives to prevent unwanted side reactions during acylation and condensation phases[3]. Impurity 3 is an intermediate where the terminal carboxylic acid remains esterified (ethyl ester) and the aminothiazole ring remains Cbz-protected. Incomplete deprotection or premature termination of the synthetic cascade results in the retention of this impurity in the final API matrix[3].

Analytical Characterization Workflow

To qualify Impurity 3 as a primary reference standard, a multi-tiered analytical approach is required. The workflow below illustrates the causality of each technique: HRMS provides the exact elemental composition, NMR establishes the atomic connectivity and stereochemistry (Z-isomer), and HPLC-PDA ensures the absence of co-eluting structural analogs.

Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Mass Balance Start Ceftibuten Impurity 3 Candidate Material HRMS HR-LC-MS (ESI+) Exact Mass & Isotopic Pattern Start->HRMS NMR 1D/2D NMR (1H, 13C, NOESY) Connectivity & Z-Isomerism Start->NMR HPLC HPLC-PDA/UV Chromatographic Purity (>95%) Start->HPLC Thermal TGA & Karl Fischer Volatiles & Water Content Start->Thermal CoA Certified Reference Standard (Comprehensive CoA) HRMS->CoA NMR->CoA HPLC->CoA Thermal->CoA

Fig 1. Orthogonal self-validating workflow for Ceftibuten Impurity 3 standard qualification.

Experimental Protocols & Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Rationale : HRMS is deployed to confirm the exact elemental composition. The use of Electrospray Ionization in positive mode (ESI+) is optimal due to the basicity of the thiazole nitrogen, which readily accepts a proton.

  • Prepare a 10 µg/mL solution of Impurity 3 in MS-grade Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

  • Infuse the sample into a Q-TOF mass spectrometer at a flow rate of 10 µL/min.

  • Acquire data in ESI+ mode (Capillary voltage: 3.0 kV, Desolvation temp: 350°C).

  • Extract the [M+H]+ ion and compare the observed mass against the theoretical monoisotopic mass (391.0964 Da). A mass error of < 5 ppm validates the formula C18H18N2O6S.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale : While HRMS confirms the molecular parts, NMR confirms their spatial assembly. 2D NOESY is critical to differentiate the Z-isomer from the E-isomer by observing spatial correlations between the alkene proton and the thiazole ring protons.

  • Dissolve 15 mg of the standard in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquire 1H NMR (600 MHz) and 13C NMR (150 MHz) spectra at 298 K.

  • Acquire 2D COSY and HSQC to assign the aliphatic chain (pentenoic acid moiety).

  • Acquire 2D NOESY. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C3 alkene proton and the C4 methylene protons confirms the (Z)-configuration.

Protocol 3: Stability-Indicating HPLC Method

Rationale : To assign a definitive purity value, the method must resolve Impurity 3 from the Ceftibuten API and other synthetic intermediates[4].

  • Column : C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A : 0.05 M Phosphate buffer (pH 3.0).

  • Mobile Phase B : Acetonitrile : Methanol (70:30, v/v).

  • Gradient : 0-5 min (10% B), 5-25 min (linear gradient to 80% B), 25-30 min (hold 80% B).

  • Flow Rate : 1.0 mL/min.

  • Detection : PDA scanning at 254 nm and 286 nm.

  • Injection Volume : 10 µL of a 1 mg/mL sample solution.

Quantitative Data Summaries

Table 1: HRMS and Elemental Composition Summary

ParameterTheoretical ValueAcceptance CriteriaAnalytical Purpose
Formula C18H18N2O6SN/AAbsolute Identification
Monoisotopic Mass 390.0886 DaN/ABaseline reference
[M+H]+ Ion 391.0964 Da± 5.0 ppmConfirmation of intact molecular ion
Isotope Ratio (M+2) ~ 4.5% (due to 34S)± 10% relativeConfirmation of Sulfur presence

Table 2: Key 1H NMR Chemical Shift Assignments (DMSO-d6, 600 MHz)

Proton EnvironmentMultiplicityIntegrationChemical Shift (δ ppm)Structural Assignment
-CH3 (Ethyl) Triplet3H1.18Terminal ester methyl
-CH2- (C4) Doublet2H3.45Allylic methylene
-CH2-O (Ethyl) Quartet2H4.05Ester methylene
-CH2- (Cbz) Singlet2H5.22Benzylic methylene
=CH- (C3) Triplet1H6.65Alkene proton (Z-geometry)
Thiazole-CH Singlet1H7.15Thiazole ring proton
Phenyl (Cbz) Multiplet5H7.30 - 7.45Aromatic ring
-NH- Broad Singlet1H12.10Carbamate amine

Table 3: HPLC Method Validation Parameters

Validation ParameterResult / SpecificationImplication for Reference Standard
Retention Time (RT) ~ 18.5 minWell retained, avoiding void volume interference.
Relative RT (vs Ceftibuten) 1.85Baseline resolution from the highly polar API.
Peak Purity (PDA Match) > 0.999Confirms no co-eluting hidden impurities.
Limit of Quantitation (LOQ) 0.05%Sufficient sensitivity for trace analysis.

Conclusion

The rigorous characterization of Ceftibuten Impurity 3 (CAS 1140311-29-0) requires a synergistic application of mass spectrometry, nuclear magnetic resonance, and chromatography. By understanding the mechanistic origin of this Cbz-protected, esterified intermediate, analytical scientists can rationally design self-validating protocols. The resulting comprehensive Certificate of Analysis (CoA) ensures that the reference standard meets the stringent E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards demanded by global regulatory agencies for API impurity profiling.

References

  • Veeprho. "Ceftibuten Impurity 3 | CAS 1140311-29-0". Available at: [Link]

  • PubChem. "2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester". Available at: [Link]

  • PMC, National Institutes of Health. "A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products". Available at: [Link]

Sources

Exploratory

Toxicity and Genotoxicity Evaluation of Ceftibuten Impurity 3: A Comprehensive Technical Framework

Executive Summary Ceftibuten is a highly effective, semi-synthetic, third-generation oral cephalosporin antibiotic. During its complex multi-step synthesis—specifically during the attachment of its characteristic 7β side...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ceftibuten is a highly effective, semi-synthetic, third-generation oral cephalosporin antibiotic. During its complex multi-step synthesis—specifically during the attachment of its characteristic 7β side chain—several intermediates and degradation products can emerge[]. Among these, Ceftibuten Impurity 3 (CAS: 1140311-29-0) requires rigorous toxicological scrutiny. This whitepaper provides an in-depth, self-validating framework for the genotoxicity evaluation of Ceftibuten Impurity 3, strictly adhering to the ICH M7 and Q3A(R2) regulatory paradigms.

Chemical Profile & Synthetic Origin

To evaluate the toxicity of an impurity, one must first understand its chemical architecture and synthetic origin.

  • IUPAC Name: (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid[2]

  • Molecular Formula: C18H18N2O6S[2]

  • Molecular Weight: 390.42 g/mol [2]

Mechanistic Origin: The bactericidal activity of ceftibuten is heavily dependent on its 7β side chain, which confers high stability against plasmid-mediated β-lactamases[]. Ceftibuten Impurity 3 is a protected intermediate in the synthesis of this side chain. It features a benzyloxycarbonyl (Cbz) group protecting the aminothiazole ring and an ethyl ester protecting the pentenoic acid moiety[2].

Causality of Retention: If the global deprotection step (typically achieved via hydrolysis or hydrogenolysis) is incomplete during the final stages of API synthesis, this highly lipophilic intermediate persists in the final drug substance. Its structural divergence from the parent API necessitates a dedicated toxicological risk assessment.

Regulatory Paradigm: The ICH M7 Framework

The presence of synthetic intermediates in active pharmaceutical ingredients (APIs) is governed by stringent safety evaluations. The provides the authoritative framework for assessing DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk[3].

Under this framework, impurities are categorized into five distinct classes based on their mutagenic and carcinogenic potential, dictating the required control strategy[4].

Table 1: ICH M7 Classification Framework and Control Strategies
ICH M7 ClassToxicological DescriptionRegulatory Control Strategy
Class 1 Known mutagenic carcinogen with positive data.Compound-specific Acceptable Intake (AI).
Class 2 Known mutagen, but unknown carcinogenic potential.Threshold of Toxicological Concern (TTC) approach.
Class 3 Unclassified structural alert (no mutagenicity data).Mandatory In Vitro Ames Test.
Class 4 Alert shared with API (which is Ames negative).Treat as non-mutagenic (Control via ICH Q3A).
Class 5 No structural alerts or Ames negative result.Treat as non-mutagenic (Control via ICH Q3A).

Step-by-Step Genotoxicity Evaluation Protocol

To evaluate Ceftibuten Impurity 3, a tiered approach is employed, moving from computational in silico predictions to empirical in vitro validation.

Phase 1: In Silico (Q)SAR Assessment

The first mandate of ICH M7 is a computational hazard assessment using two complementary Quantitative Structure-Activity Relationship ((Q)SAR) methodologies[3].

Methodology:

  • Data Input: The SMILES string of Impurity 3 is generated and inputted into the (Q)SAR platforms.

  • Expert Rule-Based Modeling (e.g., Derek Nexus): This system scans the molecule against a curated library of known toxicophores.

    • Causality: Impurity 3 contains an α,β-unsaturated ester (a pent-2-enoic acid derivative). This moiety is a Michael acceptor, acting as a soft electrophile. While soft electrophiles preferentially bind to proteins (often flagging for skin sensitization), they can occasionally trigger weak DNA reactivity alerts.

  • Statistical Machine Learning Modeling (e.g., Sarah Nexus): This model fragments the molecule and compares it against a vast database of historical Ames test data to calculate a probabilistic mutagenicity score.

  • Expert Review: If either model flags the α,β-unsaturated system or the Cbz-protected amine as a potential alert without mitigating structural features, Impurity 3 is designated as a Class 3 (unclassified) impurity[4].

Phase 2: In Vitro Bacterial Reverse Mutation (Ames) Test (OECD 471)

A Class 3 designation mandates empirical testing. The Ames test is the gold standard for evaluating point mutations and frameshifts in bacterial DNA.

Self-Validating Protocol:

  • Strain Preparation: Revive and culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA.

    • Causality: This specific panel is required because it comprehensively covers all possible base-pair substitutions and frameshift mutations at both GC and AT chromosomal sites.

  • Metabolic Activation (S9 Mix) Preparation: Prepare a 10% rat liver S9 fraction induced by Aroclor 1254, supplemented with NADP and glucose-6-phosphate.

    • Causality: Bacteria lack mammalian cytochrome P450 enzymes. The S9 mix is critical because the Cbz group or ester in Impurity 3 might be hepatically cleaved in humans into a reactive, mutagenic electrophile (acting as a pro-mutagen).

  • Pre-Incubation Method:

    • Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for S9- conditions), and 0.1 mL of Impurity 3 dissolved in DMSO (at concentrations of 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ).

    • Incubate at 37°C for 20 minutes.

    • Causality: The pre-incubation step is chosen over the standard plate incorporation method because it forces prolonged contact between the highly lipophilic Impurity 3, the metabolic enzymes, and the bacteria in an aqueous environment, significantly increasing assay sensitivity.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • System Validation & Colony Counting:

    • Self-Validating Check: The assay is only deemed valid if the positive controls (e.g., 2-Aminoanthracene for S9+ conditions) exhibit a >3-fold increase in revertant colonies, and the negative (solvent) control falls strictly within the historical spontaneous reversion range.

Table 2: Ames Test Strain Selection and Diagnostic Targets
Bacterial StrainMutation Type DetectedDiagnostic Target Gene
S. typhimurium TA98 FrameshifthisD3052
S. typhimurium TA100 Base-pair substitutionhisG46
S. typhimurium TA1535 Base-pair substitutionhisG46
S. typhimurium TA1537 FrameshifthisC3076
E. coli WP2 uvrA Base-pair substitutiontrpE

Toxicological Risk Assessment & TTC Calculation

The outcome of the Ames test dictates the regulatory control strategy for Ceftibuten Impurity 3[3].

  • Scenario A: Ames Negative (Class 5) If the Ames test yields negative results across all strains, the initial in silico alert is overruled. Impurity 3 is reclassified as Class 5 (Non-mutagenic)[4]. It is then controlled according to standard ICH Q3A(R2) guidelines. For a maximum daily dose of Ceftibuten (typically 400 mg/day), the qualification threshold is 0.15% or 1.0 mg per day, whichever is lower.

  • Scenario B: Ames Positive (Class 2) If positive, Impurity 3 is confirmed as a Class 2 mutagen. It must be controlled using the Threshold of Toxicological Concern (TTC) approach to ensure a negligible lifetime cancer risk (1 in 100,000)[4][5].

TTC Calculation for Acceptable Intake (AI):

  • Standard TTC Limit: 1.5 µ g/day [4].

  • Ceftibuten Maximum Daily Dose: 400 mg (400,000 µg).

  • Acceptable Concentration Limit: (1.5 µg / 400,000 µg) × 1,000,000 = 3.75 ppm .

G N1 Identify Ceftibuten Impurity 3 (CAS: 1140311-29-0) N2 In Silico (Q)SAR Analysis (Expert & Statistical Models) N1->N2 N3 Structural Alert Identified? N2->N3 N4 Class 5: Non-Mutagenic Control via ICH Q3A N3->N4 No Alert N5 Class 3: Unclassified Alert Conduct In Vitro Ames Test N3->N5 Alert Found N6 Ames Test Result (OECD 471) N5->N6 N6->N4 Negative N7 Class 2: Mutagenic Control at TTC (1.5 µg/day) N6->N7 Positive

Fig 1: ICH M7 Genotoxicity Evaluation Workflow for Ceftibuten Impurity 3.

Analytical Control Strategy

If Impurity 3 is classified as a Class 2 mutagen, standard HPLC-UV methods are insufficiently sensitive to reliably quantify it at the stringent 3.75 ppm threshold amidst the massive API matrix. A highly specific LC-MS/MS method is required.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve the Ceftibuten API in a diluent of Water:Acetonitrile (50:50, v/v) to a concentration of 10 mg/mL. Centrifuge at 10,000 rpm for 5 minutes to precipitate any insoluble polymeric degradation products.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution profile with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: The acidic mobile phase ensures the carboxylic acid moiety of Impurity 3 remains fully protonated. This suppresses ionization in the liquid phase, increasing its retention on the reversed-phase column and preventing peak tailing.

  • Mass Spectrometry Detection: Utilize an Electrospray Ionization (ESI) source in positive mode. Monitor the transition via Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]+ at m/z 391.4. Select a stable product ion (e.g., resulting from the loss of the Cbz group or ethyl ester cleavage) for quantification to ensure absolute selectivity against the Ceftibuten API matrix.

Sources

Foundational

Spectroscopic Elucidation of Ceftibuten Impurity 3: A Comprehensive Analytical Guide

Executive Summary In the synthesis and degradation profiling of third-generation cephalosporins, the rigorous characterization of related substances is non-negotiable for regulatory compliance and patient safety. Ceftibu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and degradation profiling of third-generation cephalosporins, the rigorous characterization of related substances is non-negotiable for regulatory compliance and patient safety. Ceftibuten Impurity 3 (CAS: 1140311-29-0) is a critical synthetic intermediate and potential process-related impurity encountered during the construction of the API’s 7β side chain[1],[].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the analytical choices, address common nomenclature pitfalls, and establish a self-validating orthogonal protocol—combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously identify Ceftibuten Impurity 3.

Chemical Context and Nomenclature Causality

Ceftibuten exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism highly dependent on the (Z)-configuration of its side chain[]. A frequent point of confusion in analytical literature stems from the nomenclature of this side chain.

The API features a side chain formally named as a "4-carboxybut-2-enoic acid" derivative. However, this backbone is fundamentally a 5-carbon dicarboxylic acid (a glutaconic acid framework). Impurity 3 represents a synthetic precursor where the terminal carboxylic acid is protected as an ethyl ester, and the thiazole amine is shielded by a carboxybenzyl (Cbz) group[1]. Thus, its systematic IUPAC name, (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid (Molecular Formula: C₁₈H₁₈N₂O₆S), correctly identifies the 5-carbon "pent-2-enoic" backbone. Understanding this structural topology is the prerequisite for accurate spectroscopic interpretation.

Orthogonal Analytical Strategy

A robust impurity profiling strategy cannot rely on a single technique. We employ a self-validating system where the findings of one method inherently confirm the hypotheses generated by another[3].

  • HR-LC-MS provides the exact mass and structural connectivity through collision-induced dissociation (CID), specifically targeting the labile Cbz and ethoxy groups.

  • Multinuclear NMR (1D & 2D) maps the exact carbon-hydrogen framework, confirming the critical (Z)-alkene geometry and the precise location of the esterification.

  • ATR-FTIR acts as the final orthogonal check, validating the presence of the distinct carbonyl environments (acid, ester, and carbamate) without the moisture interference common in KBr pelleting.

Analytical_Workflow A Ceftibuten API Batch (Impurity Profiling) B Preparative HPLC Isolation (>98% Purity) A->B Isolation C Ceftibuten Impurity 3 (CAS: 1140311-29-0) B->C Lyophilization D HR-ESI-MS m/z 391.0964 [M+H]+ C->D Aliquot 1 E Multinuclear NMR (1H, 13C, 2D) C->E Aliquot 2 F ATR-FTIR Spectroscopy (Functional Groups) C->F Aliquot 3 G Orthogonal Structural Confirmation (Cbz-protected side chain) D->G Exact Mass & Fragments E->G Backbone Connectivity F->G Bond Vibrations

Fig 1. Orthogonal analytical workflow for the isolation and structural elucidation of Impurity 3.

Experimental Methodologies

Sample Preparation

The selection of solvents is dictated by the molecule's polarity. Impurity 3 contains a highly polar carboxylic acid and a Cbz-protected amine.

  • For NMR: Dissolve 5.0 mg of the lyophilized impurity in 600 µL of DMSO-d₆. Causality: DMSO-d₆ stabilizes exchangeable protons via hydrogen bonding, preventing rapid proton exchange and allowing for the distinct observation of the COOH and NH resonances.

  • For MS: Dilute to a final concentration of 1 µg/mL in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote efficient protonation[3].

HR-LC-MS Protocol
  • Column: C18 (100 x 2.1 mm, 1.7 µm) to ensure sharp peak morphology.

  • Mobile Phase: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Causality: While carboxylic acids typically ionize well in negative mode, the bulky Cbz group often suppresses negative ionization efficiency. Positive mode ESI is strictly recommended here.

NMR Acquisition Parameters
  • Instrument: 600 MHz spectrometer equipped with a cryoprobe (298 K).

  • Experiments: ¹H, ¹³C{¹H}, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Spectroscopic Data Presentation

HR-ESI-MS Fragmentation Analysis

The HR-ESI-MS spectrum yields a protonated molecular ion [M+H]⁺ at m/z 391.0964. The fragmentation pathway is dominated by the lability of the Cbz protecting group. Collision-induced dissociation (CID) triggers the loss of benzyl alcohol and carbon monoxide. The formation of the highly stable tropylium cation serves as a diagnostic marker for the Cbz moiety.

Table 1: HR-ESI-MS Fragmentation Data

Ion Typem/z (Theoretical)m/z (Observed)Mass Error (ppm)Structural Assignment
[M+H]⁺ 391.0955391.0964+2.3Protonated molecular ion
Fragment 1 345.0538345.0545+2.0[M+H - EtOH]⁺ (Ester cleavage)
Fragment 2 255.0540255.0546+2.3[M+H - C₈H₈O₂]⁺ (Loss of Cbz)
Fragment 3 91.054291.0548+6.5[C₇H₇]⁺ (Tropylium ion marker)
Multinuclear NMR Assignments

The ¹H NMR spectrum confirms the critical (Z)-alkene geometry. The vinylic proton at C3 appears as a triplet at ~6.65 ppm (J = 7.2 Hz) due to coupling with the adjacent C4 methylene group. The HMBC experiment acts as the self-validating linchpin of this protocol: a strong ³J correlation between the ethoxy methylene protons (4.05 ppm) and the C5 carbonyl carbon (171.0 ppm) unambiguously confirms the site of esterification.

Table 2: ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)HMBC Correlations (H to C)
C1 (COOH) 12.50, br s, 1H168.0C2, C3
C2 (Alkene) -130.0-
C3 (Alkene) 6.65, t, J = 7.2, 1H138.0C1, C4, C5
C4 (CH₂) 3.30, d, J = 7.2, 2H33.0C2, C3, C5
C5 (C=O) -171.0-
Thiazole-C2 -160.0-
Thiazole-C4 -148.0-
Thiazole-C5 7.15, s, 1H112.0Thiazole-C2, Thiazole-C4
Cbz-NH 11.80, br s, 1H-Cbz-C=O, Thiazole-C2
Cbz-C=O -153.5-
Cbz-CH₂ 5.20, s, 2H67.0Cbz-C=O, Cbz-Ph(ipso)
Cbz-Ph 7.30 - 7.45, m, 5H128.0 - 136.0Cbz-CH₂
Ethoxy-CH₂ 4.05, q, J = 7.1, 2H60.5C5
Ethoxy-CH₃ 1.15, t, J = 7.1, 3H14.2Ethoxy-CH₂
ATR-FTIR Functional Group Mapping

ATR-FTIR is preferred over KBr pelleting to prevent moisture absorption, which could obscure the critical N-H and O-H stretching regions. The spectrum reveals three distinct carbonyl environments, validating the intact Impurity 3 structure.

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentDiagnostic Significance
3250 Medium, BroadN-H stretchingConfirms presence of secondary amine (Cbz-NH)
2950 - 2850 WeakC-H stretching (Aliphatic)Validates ethoxy and C4 methylene groups
1735 StrongC=O stretching (Ester)Validates the C5 ethyl ester
1710 StrongC=O stretching (Acid)Validates the C1 carboxylic acid
1550 MediumC=C / C=N stretchingConfirms thiazole ring and alkene backbone

Conclusion

The identification of Ceftibuten Impurity 3 requires a nuanced understanding of its synthetic origin as a protected side-chain intermediate. By deploying a self-validating orthogonal workflow, analysts can confidently map the 5-carbon pentenoic acid backbone, differentiate the three distinct carbonyl environments, and confirm the (Z)-stereochemistry essential to the pharmacological profile of the final Ceftibuten API[4].

References

  • Source: sriramchem.
  • Source: veeprho.
  • Source: bocsci.
  • Source: mdpi.

Sources

Exploratory

identification of unknown impurities in ceftibuten formulations

Title: Identification and Structural Elucidation of Unknown Impurities in Ceftibuten Formulations: A Comprehensive Analytical Guide Executive Summary Ceftibuten is a semi-synthetic, third-generation oral cephalosporin an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Identification and Structural Elucidation of Unknown Impurities in Ceftibuten Formulations: A Comprehensive Analytical Guide

Executive Summary Ceftibuten is a semi-synthetic, third-generation oral cephalosporin antibiotic characterized by its high stability against plasmid-mediated β-lactamases. However, like all β-lactam antibiotics, the active pharmaceutical ingredient (API) and its formulations are inherently susceptible to chemical degradation under environmental stress. The identification of unknown impurities—whether process-related or degradation products—is not merely a regulatory checkbox for ICH Q3A/Q3B compliance; it is a fundamental scientific imperative to ensure drug efficacy and patient safety. This whitepaper details a self-validating analytical framework, combining stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), High-Resolution Accurate Mass (HRAM) LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to systematically elucidate the structure of unknown ceftibuten impurities.

Mechanistic Origins of Ceftibuten Impurities

As a Senior Application Scientist, I approach impurity profiling not by blindly screening peaks, but by predicting degradation pathways based on molecular vulnerabilities. Ceftibuten’s structure contains two primary sites of instability: the strained β-lactam ring and the Z-butenyl amine side chain.

Understanding the causality of degradation allows us to design targeted analytical methods:

  • Hydrolytic Degradation: The β-lactam ring is highly susceptible to nucleophilic attack by moisture. Hydrolysis leads to the opening of the four-membered ring, rendering the antibiotic inactive[1].

  • Stereoisomerization: Ceftibuten is synthesized as an active cis-isomer (Z-isomer). Under thermal stress or prolonged light exposure, the double bond in the side chain can isomerize to form the trans-isomer (E-isomer), which possesses only 1/4 to 1/8 of the antibacterial activity of the cis-form.

  • Dehydration and Oxidation: Formulations often utilize ceftibuten dihydrate or trihydrate. It has been mechanistically proven that the loss of this crystalline water (dehydration) paradoxically accelerates the degradation of the API[2]. Furthermore, exposure to ambient oxygen leads to oxidative by-products, necessitating strict headspace controls during formulation[2].

G Ceftibuten Ceftibuten (Active cis-isomer) Hydrolysis Hydrolytic Degradation Ceftibuten->Hydrolysis Isomerization Thermal/Light Stress Ceftibuten->Isomerization Oxidation Oxidative Stress Ceftibuten->Oxidation RingOpen Beta-Lactam Ring Cleavage Hydrolysis->RingOpen TransIsomer trans-Ceftibuten (Less Active) Isomerization->TransIsomer OxProducts Oxidative By-products Oxidation->OxProducts

Mechanistic pathways of ceftibuten degradation under environmental stress.

The Self-Validating Analytical Strategy

To confidently identify an unknown impurity, the analytical workflow must be self-validating. This means orthogonal techniques must independently confirm the same structural hypothesis. We utilize a three-tiered approach:

  • Separation: A stability-indicating RP-HPLC method resolves the API from its degradation products.

  • Mass Elucidation: HRAM LC-MS/MS provides the exact elemental composition and structural connectivity via collision-induced dissociation (CID) fragmentation.

  • Stereochemical Confirmation: Because MS cannot easily differentiate between cis and trans isomers of the same exact mass, 1D and 2D NMR spectroscopy (NOESY/ROESY) are employed on isolated fractions to confirm spatial proton arrangements.

G SamplePrep Sample Preparation (Forced Degradation) HPLC Stability-Indicating RP-HPLC (Impurity Separation) SamplePrep->HPLC LCMS HRAM LC-MS/MS (Elemental Composition & Fragmentation) HPLC->LCMS Mass Triggered Fractionation NMR 1D/2D NMR Spectroscopy (Stereochemical Confirmation) HPLC->NMR Peak Isolation Elucidation Final Structural Elucidation & ICH Qualification LCMS->Elucidation NMR->Elucidation

Self-validating analytical workflow for the identification of unknown ceftibuten impurities.

Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC Separation

The goal of this protocol is to achieve baseline resolution (>1.5) between ceftibuten and its closely eluting impurities (such as the trans-isomer). The following method is adapted from validated quantitative estimation techniques[3].

Step-by-Step Methodology:

  • Stationary Phase Selection: Equip the HPLC system with a YMC ODS-A C18 column (150 mm × 4.6 mm, 5 µm particle size)[3]. Causality: The C18 phase provides optimal hydrophobic retention for the slightly polar cephalosporin core.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Buffer and Acetonitrile in a 90:10 (v/v) ratio[3]. The buffer should be adjusted to pH 6.8. Causality: Maintaining a near-neutral pH is critical; highly acidic or basic mobile phases will induce on-column degradation of the β-lactam ring, creating artificial impurity peaks that do not exist in the actual formulation.

  • System Parameters:

    • Flow rate: 1.0 mL/min[3].

    • Column temperature: Maintained strictly at 30°C to prevent thermal isomerization during the run[3].

    • Injection volume: 20 µL[3].

  • Detection: Monitor the elution using a UV/PDA detector set to 262 nm[3], which corresponds to the λmax​ of the conjugated system in the ceftibuten side chain.

Protocol B: LC-ESI-MS/MS for Unknown Peak Elucidation

Once an unknown peak is detected exceeding the ICH identification threshold (typically 0.10% for standard daily doses), it is subjected to LC-MS/MS.

Step-by-Step Methodology:

  • Volatile Mobile Phase Adaptation: Replace the phosphate buffer from Protocol A with a volatile buffer (e.g., 10 mM Ammonium Formate, pH 3.5) to ensure compatibility with the mass spectrometer source.

  • Ionization Optimization: Operate the Electrospray Ionization (ESI) source in positive ion mode ( [M+H]+ ). Causality: The heated electrospray vaporizer temperature must be carefully optimized (typically kept below 300°C). Cephalosporins are notoriously thermolabile; excessive heat in the MS source will cause thermal decarboxylation, leading the analyst to misidentify an in-source fragment as a formulation impurity.

  • Data-Dependent Acquisition (DDA): Set the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) to perform a full MS scan (resolution > 70,000) followed by MS/MS fragmentation of the top 3 most intense ions.

  • Fragmentation Analysis: Apply a normalized collision energy (NCE) of 20-30 eV. Look for the characteristic neutral loss of CO2​ (-44 Da) and the cleavage of the β-lactam ring, which are diagnostic markers for cephalosporin structural elucidation.

Data Presentation: Profiling Ceftibuten Impurities

By applying the self-validating workflow, we can map the quantitative and qualitative data of common unknown peaks that arise during forced degradation or long-term stability studies.

Impurity DesignationRelative Retention Time (RRT)Exact Mass [M+H]+ Mechanistic Origin / Degradation PathwayStructural Modification
Ceftibuten (API) 1.00411.0664N/AActive cis-isomer
Impurity A ~1.15411.0664Thermal / Light Stresstrans-Ceftibuten (Stereoisomerization)
Impurity B ~0.85429.0770Hydrolytic Degradationβ-lactam ring opening (+18 Da, addition of H2​O )
Impurity C ~1.30367.0766Thermal DegradationDecarboxylation (-44 Da, loss of CO2​ )
Impurity D ~0.60427.0613Oxidative StressS-oxidation (Sulfoxide formation, +16 Da)

Table 1: Summary of common ceftibuten degradation products, their relative retention times, exact masses, and mechanistic origins.

Regulatory Compliance & Risk Assessment

The identification of these unknown impurities is directly tied to ICH Q3B(R2) guidelines for degradation products in new drug products. If an unknown peak such as Impurity B (the hydrolyzed β-lactam) exceeds the qualification threshold, the formulation must be reformulated. For instance, historical patent literature demonstrates that maintaining the ceftibuten formulation as a dry powder with a specific hydration state (7 to 14% water by weight) and sealing it under an atmosphere containing less than 5% oxygen is critical to suppressing these exact hydrolytic and oxidative pathways[2].

By understanding the causality behind the chemistry, analytical scientists do not just report numbers—they provide the mechanistic insights required to engineer more stable, safer pharmaceutical formulations.

References

  • Archakam, S.C., Palur, K., Sarabu, S.N., Kumarachari, R.K., Diviti, R., & Velusamy, S. (2013). "Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form." Journal of Pharmacy Research, 6(4), 395-400. Available at:[Link]

  • Veeprho Pharmaceuticals. "Ceftibuten Impurities and Related Compound." Veeprho Blog. Available at:[Link]

  • Johnson, D. A., et al. (1997). "Stable hydrated cephalosporin dry powder for oral suspension formulation." U.S. Patent US5599557A.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Ceftibuten Impurity 3

Abstract This application note presents a detailed, robust, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Ceftibuten Impurity 3. Ceftib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Ceftibuten Impurity 3. Ceftibuten is a third-generation oral cephalosporin antibiotic, and like all active pharmaceutical ingredients (APIs), its purity is a critical determinant of safety and efficacy.[1][2] The presence of impurities, arising from synthesis, degradation, or storage, must be carefully monitored to comply with regulatory standards.[1] This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Ceftibuten. The methodology outlined herein provides a comprehensive workflow, from sample preparation to data acquisition, ensuring reliable and reproducible results.

Introduction to Ceftibuten and Impurity Profiling

Ceftibuten is a β-lactam antibiotic effective against a wide range of Gram-negative bacteria.[] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[] The manufacturing and storage of Ceftibuten can lead to the formation of related substances, or impurities, that may impact the drug's safety and efficacy.[2] Regulatory bodies such as the FDA and EMA mandate stringent control over these impurities.[1]

Ceftibuten Impurity 3 has been identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid, with a molecular formula of C18H18N2O6S and a molecular weight of 390.42 g/mol .[4][5] Its detection and quantification at trace levels require a highly selective and sensitive analytical technique. LC-MS/MS is the method of choice for this application due to its ability to separate the impurity from the parent compound and other related substances, and to provide unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.[6]

Experimental Workflow

The following sections detail the complete protocol for the analysis of Ceftibuten Impurity 3. The rationale behind the selection of specific reagents and instrument parameters is provided to offer a deeper understanding of the method's principles.

Materials and Reagents
  • Ceftibuten Impurity 3 reference standard (CAS: 1140311-29-0)[4][5]

  • Ceftibuten API

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Standard and Sample Preparation

The accuracy of any analytical method heavily relies on the precise preparation of standards and samples.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of Ceftibuten Impurity 3 reference standard.

  • Dissolve in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to 1 mL with the same solvent in a volumetric flask. This serves as the primary stock solution.

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with a mixture of 50:50 acetonitrile:water to prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • These working standards will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a known amount of the Ceftibuten API or drug product.

  • Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a target concentration of the API (e.g., 1 mg/mL).

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 columns provide excellent retention and separation for a wide range of small molecules, including cephalosporins and their impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for the analytes.
Gradient Elution See Table 2A gradient elution is necessary to effectively separate the impurity from the more abundant parent drug and other potential impurities with varying polarities.
Flow Rate 0.3 mL/minA lower flow rate is compatible with most ESI sources and improves sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 3: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules like Ceftibuten and its impurities. The positive mode is chosen due to the presence of basic nitrogen atoms that are readily protonated.[7]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8]
Precursor Ion (Q1) m/z 391.4Corresponds to the [M+H]+ ion of Ceftibuten Impurity 3 (C18H18N2O6S, MW = 390.42).
Product Ions (Q3) To be determined by infusion and fragmentation studies.Specific product ions for quantification and qualification need to be identified by performing a product ion scan on the precursor ion.
Collision Energy (CE) To be optimizedThe collision energy will be optimized for each MRM transition to achieve the most stable and abundant fragment ions.
Capillary Voltage 3.5 kVThis voltage is a typical starting point for ESI and should be optimized for maximum signal intensity.
Source Temperature 150 °COptimizing the source temperature is crucial for efficient desolvation of the analyte ions.
Desolvation Temperature 400 °CA higher desolvation temperature aids in the removal of solvent molecules from the analyte ions before they enter the mass analyzer.[7]

Workflow and Data Analysis Visualization

The overall analytical workflow can be visualized as a sequential process, from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Weighing Weighing of Standard/Sample Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Impurity Calibration->Quantification Reporting Report Generation Quantification->Reporting

Caption: A flowchart of the analytical workflow for Ceftibuten Impurity 3 detection.

Method Validation

For routine use in a regulated environment, the developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of Ceftibuten Impurity 3 in a blank sample and a sample of the parent drug.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a highly sensitive and selective method for the detection and quantification of Ceftibuten Impurity 3. The use of reversed-phase chromatography coupled with tandem mass spectrometry in MRM mode ensures reliable and accurate results, which are essential for the quality control of Ceftibuten in the pharmaceutical industry. Adherence to the described methodology and proper method validation will enable researchers and drug development professionals to effectively monitor and control this critical impurity, thereby ensuring the safety and efficacy of the final drug product.

References

  • Ovid. (n.d.). Separation and characterization of allergenic polymerized impurities from cephalosporin for injection by trap free two-dimension.
  • Veeprho. (n.d.). Ceftibuten Impurities and Related Compound.
  • PMC. (n.d.). Recent analytical methods for cephalosporins in biological fluids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Chemical Synthesis and Manufacturing of Ceftibuten.
  • Revista de Ciências Farmacêuticas Básica e Aplicada. (2017, March 17). A Critical Review of Analytical Methods for Quantification of Cefotaxime.
  • BOC Sciences. (n.d.). Ceftibuten and Impurities.
  • Journal of Pharmacy Research. (2013). Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form.
  • PubMed. (n.d.). High-performance liquid chromatographic determination of ceftibuten and its metabolite in biological fluids: applications in pharmacokinetic studies.
  • SCIRP. (n.d.). Spectophotometric method for determination of certain cephalosporins using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
  • PMC. (2023, January 20). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent.
  • ResearchGate. (2025, April 1). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR CEFTIBUTEN IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM.
  • SRIRAMCHEM. (n.d.). Ceftibuten Impurity 3.
  • Pharmaffiliates. (n.d.). Ceftibuten-impurities.
  • ResearchGate. (n.d.). Spectrophotometric Determination of Ceftibuten in Bulk and in Pharmaceutical Formulations.
  • Clinivex. (n.d.). Ceftibuten Impurity 14.
  • Veeprho. (n.d.). Ceftibuten Impurity 3 | CAS 1140311-29-0.
  • PubMed. (n.d.). Pharmacokinetics and tissue penetration of ceftibuten.
  • Semantic Scholar. (2010, December 1). HPLC assay method for ceftibuten in plasma and its application to pharmacokinetic study.
  • PubMed. (n.d.). Liquid chromatographic determination of ceftibuten, a new oral cephalosporin, in human plasma and urine.
  • TCI Chemicals. (n.d.). Ceftibuten | 118081-37-1 | TCI EUROPE N.V..
  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring.
  • SpringerLink. (n.d.). An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surfa.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.

Sources

Application

Application Note: Advanced Isolation and Purification Techniques for Ceftibuten Impurity 3

Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical Research Scientists Compound: Ceftibuten Impurity 3 (CAS: 1140311-29-0) Scientific Context & Mechanistic Origins Ceftibuten is a potent third-ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical Research Scientists Compound: Ceftibuten Impurity 3 (CAS: 1140311-29-0)

Scientific Context & Mechanistic Origins

Ceftibuten is a potent third-generation oral cephalosporin antibiotic. The industrial synthesis of Ceftibuten frequently relies on coupling a cephalosporin core (such as a cefaclor parent nucleus) with a pre-assembled, heavily protected aminothiazole side chain[1].

Ceftibuten Impurity 3 , chemically designated as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid[2], is a critical process-related intermediate. It contains two distinct protecting groups designed to prevent unwanted side reactions during multi-step synthesis[3]:

  • Benzyloxycarbonyl (Cbz) group: Protects the primary amine on the thiazole ring.

  • Ethyl ester: Protects the terminal carboxylic acid of the pentenoic acid moiety.

The Causality of Impurity Formation: During the final stages of API manufacturing, global deprotection is required to yield the active, zwitterionic Ceftibuten API. This typically involves alkaline hydrolysis to cleave the ethyl ester and catalytic hydrogenolysis to remove the Cbz group. If these deprotection conditions are suboptimal, unreacted or partially reacted protected intermediates persist in the reaction matrix[1]. Therefore, the presence of Impurity 3 serves as a direct chemical biomarker for incomplete deprotection. Isolating this impurity is mandatory for generating high-purity reference standards used in routine quality control and stability profiling[4].

Rationale for the Purification Strategy (E-E-A-T)

The experimental design for isolating Impurity 3 relies on exploiting the vast polarity differential between the API and the impurity. Ceftibuten is highly polar and water-soluble due to its free amine and multiple carboxylic acid groups. Conversely, Impurity 3 is highly lipophilic because its polar amine and one carboxylic acid are masked by the bulky, hydrophobic Cbz and ethyl ester groups, respectively[5].

A Self-Validating System: We utilize a biphasic Liquid-Liquid Extraction (LLE) at a neutral pH as a primary enrichment step. At pH 7.0, the polar Ceftibuten API remains ionized and trapped in the aqueous phase, while the lipophilic Impurity 3 quantitatively partitions into the organic phase. This step is self-validating: if the organic phase yields no target mass during LC-MS screening, the chemist can immediately deduce that either the upstream deprotection was 100% successful, or the aqueous buffer pH was incorrectly formulated, causing the impurity to ionize and resist partitioning. Subsequent Preparative HPLC serves as the high-resolution polishing step to remove closely related mono-deprotected species.

Workflow Visualization

G A Crude Ceftibuten Reaction Mixture B Liquid-Liquid Extraction (DCM/Water, pH 7.0) A->B C Organic Phase (Enriched Impurity 3) B->C Hydrophobic Partitioning D Preparative RP-HPLC (C18, Gradient Elution) C->D Reconstitution E Fraction Collection (UV 254 nm) D->E Orthogonal Separation F LC-MS & NMR Verification E->F Quality Control G Lyophilization F->G Pass H Purified Ceftibuten Impurity 3 (>98%) G->H

Fig 1: Orthogonal isolation workflow for Ceftibuten Impurity 3.

Step-by-Step Methodology

Phase 1: Enrichment via Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Dissolve 10.0 g of the crude Ceftibuten synthetic mixture (typically containing 2-5% Impurity 3) in 100 mL of a 50 mM aqueous phosphate buffer adjusted to pH 7.0.

  • Solvent Partitioning: Add 100 mL of Dichloromethane (DCM) to the aqueous mixture.

  • Extraction: Agitate vigorously in a separatory funnel for 5 minutes. Allow the phases to separate for 15 minutes. The hydrophobic Cbz and ethyl ester moieties drive Impurity 3 into the lower DCM layer.

  • Concentration: Collect the organic phase. Wash with 50 mL of saturated brine to remove residual water-soluble impurities, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure at 30°C to yield an enriched, viscous residue.

Phase 2: Preparative RP-HPLC Purification
  • Reconstitution: Dissolve the enriched LLE residue in 10 mL of Acetonitrile/Water (50:50, v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Separation: Inject the sample onto a Preparative C18 column using the gradient conditions outlined in Table 1.

    • Mechanistic Note: The use of 0.1% Trifluoroacetic Acid (TFA) suppresses the ionization of any residual free carboxylic acids, enhancing retention and peak shape on the hydrophobic stationary phase.

  • Fraction Collection: Monitor the eluate at 254 nm. Impurity 3 will elute significantly later than residual API due to its lipophilicity. Collect the peak eluting at the predetermined retention time (approx. 18.5 min).

  • Recovery: Pool the collected fractions and remove the acetonitrile via rotary evaporation at 25°C. Lyophilize the remaining aqueous suspension for 48 hours.

Quantitative Data & Chromatographic Conditions

Table 1: Preparative HPLC Conditions

ParameterSpecification
Column Preparative C18 (250 mm × 21.2 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-5 min: 20% B 5-25 min: 20% 80% B 25-30 min: 80% B
Flow Rate 15.0 mL/min
Detection UV at 254 nm
Injection Volume 2.0 mL
Column Temperature Ambient (25°C)

Table 2: Recovery and Purity Metrics

Purification StageImpurity 3 Content (%)Stage Yield (%)Physical State
Crude Synthetic Mixture 3.5%N/AHeterogeneous solid
Post-LLE Organic Phase 68.2%94.5%Viscous oil
Post-Prep HPLC (Pooled) 99.1%81.2%Aqueous solution
Final Lyophilized Product >99.4%78.5%White/Off-white powder

Structural Verification (Quality Control)

To ensure the integrity of the isolated standard, orthogonal analytical techniques must be applied to validate the structure against pharmacopeial reference standards[4]:

  • LC-MS: The isolated compound must exhibit a precise mass-to-charge ratio (m/z) of 391.4 [M+H]+ in positive electrospray ionization (ESI+), corresponding to the molecular formula C18​H18​N2​O6​S [5].

  • 1H NMR (DMSO-d6): Confirmation of the protecting groups is required. Look for the Cbz group signals (multiplet at ~7.3 ppm for the aromatic ring, singlet at ~5.2 ppm for the benzyl CH2​ ) and the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm).

References

  • [2] Ceftibuten Impurity 3 | CAS 1140311-29-0. Veeprho Pharmaceuticals. URL:[Link]

  • [5] 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester | CID 131866101. PubChem, National Institutes of Health. URL:[Link]

  • [1] CN105153198B - A kind of preparation method of Ceftibuten. Google Patents. URL:

Sources

Application

Application Note: NMR Structural Elucidation of Ceftibuten Impurity 3

Introduction & Regulatory Context Ceftibuten is a third-generation oral cephalosporin antibiotic, distinguished by its robust stability against plasmid-mediated β-lactamases[]. This stability is primarily conferred by it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Ceftibuten is a third-generation oral cephalosporin antibiotic, distinguished by its robust stability against plasmid-mediated β-lactamases[]. This stability is primarily conferred by its unique 7β-[(Z)-2-(2-amino-4-thiazolyl)-4-carboxy-2-butenylidene]amino side chain[2]. During the active pharmaceutical ingredient (API) synthesis and forced degradation studies, various process-related impurities and degradants emerge, requiring rigorous analytical control under ICH Q3A/Q3B guidelines.

Ceftibuten Impurity 3 (CAS: 1140311-29-0) is a critical synthetic intermediate and related substance[3]. Chemically designated as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid[4], it represents a protected precursor of the ceftibuten side chain. It features a benzyloxycarbonyl (Cbz) protected aminothiazole ring and an ethyl ester moiety. Accurate structural elucidation of this impurity is essential for validating the synthetic purge factors and ensuring final drug purity[5].

Scientific Rationale & Analytical Strategy

Elucidating the structure of Ceftibuten Impurity 3 requires a multi-dimensional Nuclear Magnetic Resonance (NMR) approach to confirm four distinct molecular domains:

  • The Cbz Protecting Group: Verification of the benzyl ring and carbamate linkage.

  • The Thiazole Core: Identification of the heteroaromatic system.

  • The Pent-2-enoic Acid Backbone: Mapping the carbon chain and definitively assigning the (Z)-geometry of the alkene.

  • The Ethyl Ester Termination: Differentiating the esterified end from the free carboxylic acid.

Causality in Experimental Choices
  • Solvent Selection (DMSO-d6): Unlike CDCl₃ or CD₃OD, DMSO-d6 is a strongly hydrogen-bonding, aprotic solvent. This prevents the rapid deuterium exchange of the labile carbamate -NH and carboxylic acid -COOH protons, allowing their direct observation in the ¹H NMR spectrum. It also readily dissolves the polar thiazole-carboxylic acid motif.

  • Probe and Field Strength (600 MHz Cryoprobe): Impurity reference standards are often isolated in limited quantities (10–20 mg). A high-field instrument equipped with a cryoprobe maximizes the signal-to-noise ratio, which is critical for detecting quaternary carbons (C1, C2, C5, and Thiazole C2'/C4') in ¹³C and HMBC experiments.

  • NOESY vs. ROESY: For a molecule with a molecular weight of 390.42 g/mol , the rotational correlation time ( τc​ ) falls into the intermediate regime at high magnetic fields, where the Nuclear Overhauser Effect (NOE) can cross zero. While a 1D/2D NOESY is the primary choice, a spin-locked ROESY experiment serves as a self-validating fallback to ensure positive cross-peaks regardless of τc​ .

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments Sample Ceftibuten Impurity 3 (CAS: 1140311-29-0) Prep Sample Preparation (DMSO-d6, 298K) Sample->Prep Acq NMR Acquisition (600 MHz Cryoprobe) Prep->Acq H1 1H NMR (Proton Environments) Acq->H1 C13 13C & DEPT-135 (Carbon Backbone) Acq->C13 COSY COSY (Spin Systems) Acq->COSY HSQC HSQC (1-Bond C-H) Acq->HSQC HMBC HMBC (Long-Range C-H) Acq->HMBC NOESY NOESY / ROESY (Z-Isomer Geometry) Acq->NOESY Validation Structural Elucidation & Impurity Verification H1->Validation C13->Validation COSY->Validation HSQC->Validation HMBC->Validation NOESY->Validation

Fig 1. Sequential NMR workflow for the structural elucidation of Ceftibuten Impurity 3.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that any spectral artifacts are mathematically and logically identifiable.

Step 1: Sample Preparation

  • Accurately weigh 15.0 mg of Ceftibuten Impurity 3 reference standard.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube. Ensure no undissolved particulates remain, filtering through a glass wool plug if necessary to maintain magnetic field homogeneity.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into the 600 MHz spectrometer and regulate the temperature to 298 K.

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels.

  • Lock onto the deuterium frequency of DMSO-d6 and shim the magnetic field (Z1-Z5) until the residual DMSO-d5 peak (δ 2.50 ppm) exhibits a linewidth at half-height of <1.0 Hz.

Step 3: Data Acquisition Parameters

  • ¹H NMR: Pulse angle 30°, relaxation delay (D1) = 2.0 s, 64 scans, spectral width = 15 ppm.

  • ¹³C NMR: Power-gated decoupling (WALTZ-16) to retain NOE enhancement while decoupling protons. D1 = 3.0 s, 1024 scans.

  • 2D HSQC: Phase-sensitive, optimized for 1JCH​ = 145 Hz.

  • 2D HMBC: Optimized for long-range coupling constant nJCH​ = 8 Hz. This is critical for jumping across the heteroatoms in the thiazole ring and the ester linkage.

  • 2D NOESY: Mixing time ( tm​ ) = 400 ms.

Data Presentation & Interpretation

The structural assignments are derived from the synergistic interpretation of 1D and 2D spectra. The presence of the Cbz group is immediately confirmed by the multiplet at δ 7.30–7.45 ppm (5H) and the benzylic singlet at δ 5.20 ppm (2H). The ethyl ester is validated by the characteristic quartet (δ 4.05) and triplet (δ 1.15) spin system.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
COOH 12.50br s1H-Carboxylic acid OH
NH 11.85br s1H-Carbamate NH (Cbz)
Cbz-ArH 7.30 - 7.45m5H-Phenyl ring protons
Thiazole-H5' 7.15s1H-Thiazole ring CH
Alkene-H3 6.80t1H7.5Pentenoic acid =CH-
Cbz-CH₂ 5.20s2H-Benzyl -CH₂-
Ethoxy-CH₂ 4.05q2H7.1Ester -OCH₂-
Chain-CH₂ (H4) 3.40d2H7.5Allylic -CH₂-
Ethoxy-CH₃ 1.15t3H7.1Ester -CH₃
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment
C5 171.0CEthyl ester carbonyl (C=O)
C1 167.0CCarboxylic acid carbonyl (C=O)
Thiazole-C2' 160.5CThiazole C-NHCbz
Cbz C=O 153.0CCarbamate carbonyl
Thiazole-C4' 148.0CThiazole quaternary C
Alkene-C3 138.5CHPentenoic acid =CH-
Cbz-Ar C 136.0CPhenyl ipso carbon
Alkene-C2 128.0CPentenoic acid quaternary =C-
Thiazole-C5' 115.0CHThiazole CH
Cbz-CH₂ 66.5CH₂Benzyl aliphatic carbon
Ethoxy-CH₂ 60.5CH₂Ester aliphatic carbon
Chain-CH₂ (C4) 33.0CH₂Allylic aliphatic carbon
Ethoxy-CH₃ 14.0CH₃Ester methyl carbon
Stereochemical Confirmation (The (Z)-Isomer)

The defining feature of Ceftibuten Impurity 3 is the (Z)-geometry of the pent-2-enoic acid backbone. In the (Z)-configuration, the high-priority groups (the COOH at C1 and the -CH₂COOEt chain) are on the same side of the double bond. Consequently, the alkene proton (H3) and the thiazole ring are cis to each other.

This spatial proximity is definitively proven by a strong NOESY cross-peak between the Alkene-H3 (δ 6.80) and the Thiazole-H5' (δ 7.15). The HMBC network further locks the backbone connectivity, preventing any ambiguity regarding positional isomerism.

HMBC_Network H3 Alkene H3 (δ 6.80) H5_Thiazole Thiazole H5' (δ 7.15) H3->H5_Thiazole NOESY (cis-geometry) C1 COOH C1 (δ 167.0) H3->C1 HMBC (3J) C5 Ester C=O C5 (δ 171.0) H3->C5 HMBC (3J) C_Thiazole Thiazole C4' (δ 148.0) H3->C_Thiazole HMBC (3J) H4 CH2 H4 (δ 3.40) C2 Alkene C2 (δ 128.0) H4->C2 HMBC (3J) H4->C5 HMBC (2J)

Fig 2. Key HMBC and NOESY correlations confirming the Z-isomer backbone connectivity.

References

  • Veeprho Pharmaceuticals - Ceftibuten Impurity 3 | CAS 1140311-29-0.[3] URL:

  • SRIRAMCHEM - Ceftibuten Impurity 3 Pharmaceutical Reference Standard.[4] URL:

  • BOC Sciences - Ceftibuten and Impurities: Mechanism of Action and Core Structure.[] URL:

  • Veeprho Pharmaceuticals - Ceftibuten Impurity 14 & Structural Elucidation Reports.[5][6] URL:

  • PubChem (NIH) - Ceftibuten | C15H14N4O6S2 | CID 5282242.[2] URL:

Sources

Method

Synthesis and Characterization Protocol for Ceftibuten Impurity 3 Analytical Standards

Introduction & Regulatory Context Ceftibuten is an oral third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis via high-affinity binding to penicillin-bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Ceftibuten is an oral third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis via high-affinity binding to penicillin-binding proteins (PBPs) . The pharmacological efficacy of Ceftibuten is heavily reliant on its unique 7β side chain—a 2-(2-aminothiazol-4-yl)-4-carboxy-2-butenoic acid derivative—which confers enhanced stability against plasmid-mediated β-lactamases.

During the multi-step API manufacturing process, the construction and coupling of this side chain can generate specific process-related impurities. Under the, regulatory authorities require comprehensive impurity profiling to ensure drug safety and efficacy. Ceftibuten Impurity 3 (CAS: 1140311-29-0), chemically designated as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid, is a critical protected mono-ester intermediate that can persist as a process impurity if prematurely cleaved or unreacted during the final synthetic stages .

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, I design synthetic protocols for analytical standards not merely to yield a product, but to guarantee absolute regiochemical and stereochemical fidelity. Synthesizing Impurity 3 presents a specific challenge: we must selectively form a mono-ethyl ester of a dicarboxylic acid without generating complex mixtures of di-esters or di-acids. To achieve this, we employ an orthogonal protection strategy coupled with a stereoselective Knoevenagel condensation .

  • Orthogonal Protection: The starting material, 2-(2-aminothiazol-4-yl)acetic acid, contains two reactive nucleophilic sites. We first mask the C1 carboxylic acid as a bulky, acid-labile tert-butyl ester. Subsequently, the 2-amino group on the thiazole ring is protected with a benzyloxycarbonyl (Cbz) group. This orthogonal setup prevents unwanted amidation and sets the stage for selective deprotection later.

  • Carbon Chain Extension: The core pent-2-enoic acid skeleton is constructed via a Knoevenagel condensation between the protected acetate intermediate and ethyl 3-oxopropanoate. The thermodynamic driving force of the reaction, combined with the severe steric bulk of the tert-butyl and Cbz groups, directs the alkene formation almost exclusively toward the (Z)-isomer.

  • Selective Cleavage: In the final step, the tert-butyl ester is cleaved using mild acid (Trifluoroacetic acid). Because the C5 ethyl ester and the Cbz group are entirely stable under these conditions, the reaction yields the exact mono-ester architecture of Impurity 3 with zero risk of over-deprotection.

Workflow Visualization

SynthesisRoute SM Starting Material 2-(2-aminothiazol-4-yl)acetic acid Step1 Step 1: Orthogonal Protection t-BuOH esterification & Cbz-Cl protection SM->Step1 Int1 Intermediate 1 tert-butyl 2-(2-(Cbz-amino)thiazol-4-yl)acetate Step1->Int1 Step2 Step 2: Carbon Chain Extension Knoevenagel Condensation with ethyl 3-oxopropanoate Int1->Step2 Int2 Intermediate 2 1-tert-butyl 5-ethyl (Z)-2-(2-(Cbz-amino)thiazol-4-yl)pent-2-enedioate Step2->Int2 Step3 Step 3: Selective Cleavage TFA/DCM mediated t-butyl deprotection Int2->Step3 Product Target Standard Ceftibuten Impurity 3 (CAS: 1140311-29-0) Step3->Product

Figure 1: Orthogonal synthesis workflow for Ceftibuten Impurity 3.

Experimental Protocols (Self-Validating Workflows)

Step 1: Synthesis of tert-butyl 2-(2-(Cbz-amino)thiazol-4-yl)acetate
  • Esterification: Suspend 2-(2-aminothiazol-4-yl)acetic acid (10.0 g, 1.0 eq) in a mixture of anhydrous tert-butanol (50 mL) and dichloromethane (DCM, 100 mL). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature (RT) for 12 hours. Filter the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

  • Cbz Protection: Dissolve the crude tert-butyl ester in anhydrous THF (100 mL). Add Triethylamine (Et₃N, 1.5 eq) and cool the vessel to 0 °C. Dropwise, add Benzyl chloroformate (Cbz-Cl, 1.2 eq) over 30 minutes. Allow the reaction to warm to RT and stir for 4 hours.

  • Workup & IPC: Quench with cold water, extract with ethyl acetate (3 × 50 mL), wash with brine, and dry over anhydrous Na₂SO₄.

    • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 7:3). Confirm the disappearance of the highly polar starting material and the appearance of a single, less polar, UV-active spot (254 nm). Purify via silica gel chromatography.

Step 2: Stereoselective Knoevenagel Condensation
  • Reaction Setup: Dissolve the purified Step 1 intermediate (1.0 eq) and ethyl 3-oxopropanoate (1.2 eq) in anhydrous toluene (150 mL).

  • Catalysis: Add a catalytic system consisting of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to generate the reactive iminium intermediate in situ.

  • Reflux: Equip the reaction flask with a Dean-Stark trap. Reflux the mixture for 16 hours. The continuous azeotropic removal of water irreversibly drives the equilibrium toward the alkene product.

  • Isolation & IPC: Cool to RT, wash the organic layer sequentially with 1M HCl (to remove piperidine) and saturated NaHCO₃.

    • Self-Validation (IPC): Analyze the crude mixture via ¹H-NMR. Verify the presence of the characteristic alkene proton singlet at ~7.8 ppm and confirm (Z)-isomer selectivity (>95%) via 2D-NOESY NMR (lack of NOE cross-peaks between the thiazole ring protons and the alkene proton).

Step 3: Selective Deprotection to Impurity 3
  • Cleavage: Dissolve the Step 2 product in anhydrous DCM (50 mL) and cool to 0 °C under an inert atmosphere.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio. Stir for 3 hours, allowing the mixture to gradually warm to RT.

  • Purification & IPC: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to thoroughly remove residual TFA. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure Impurity 3.

    • Self-Validation (IPC): Perform LC-MS (ESI+). Confirm the loss of the tert-butyl group (-56 Da) and the presence of the target mass [M+H]⁺ at m/z 391.4.

Analytical Characterization & Data Presentation

To qualify the synthesized compound as a reference standard, it must undergo rigorous analytical testing to ensure structural identity and purity.

Table 1: Physicochemical & Analytical Specifications for Ceftibuten Impurity 3

ParameterSpecification LimitAnalytical Technique
Appearance White to off-white crystalline powderVisual Inspection
Chromatographic Purity ≥ 95.0%HPLC-UV
Molecular Weight 390.42 g/mol (Target [M+H]⁺ = 391.4)LC-MS (ESI+)
Structural Identity Conforms to expected proton shifts¹H-NMR (DMSO-d₆)
Isomeric Purity ≥ 98% (Z-isomer)2D-NOESY NMR

Table 2: Recommended HPLC-UV Method for Impurity Profiling

ParameterChromatographic Condition
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B HPLC-Grade Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10% → 80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (Isosbestic point for thiazole derivatives)
Column Temperature 25 °C

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from[Link]

  • Veeprho Pharmaceuticals. (2026). Ceftibuten Impurity 3 | CAS 1140311-29-0 Reference Standards. Retrieved from[Link]

Application

Application Note: Mechanistic Sample Preparation Strategies for the Robust Quantification of Ceftibuten Impurity 3

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Bioanalytical Scientists, and Formulation Researchers Executive Summary The analytical lifecycle of cephalosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Bioanalytical Scientists, and Formulation Researchers

Executive Summary

The analytical lifecycle of cephalosporin antibiotics demands rigorous impurity profiling to ensure drug safety and efficacy. Ceftibuten Impurity 3 is a critical synthetic intermediate and potential degradation product monitored during pharmaceutical quality control[1]. Due to its unique structural modifications, Impurity 3 exhibits a drastically different polarity profile compared to the parent active pharmaceutical ingredient (API). This application note details self-validating, matrix-specific sample preparation protocols designed to maximize the extraction recovery of the lipophilic Impurity 3 while preserving the structural integrity of the hydrolytically sensitive Ceftibuten parent molecule.

Chemical Profiling and Mechanistic Rationale

To design an effective sample preparation protocol, one must first understand the physicochemical dichotomy between the parent API and the target analyte.

Ceftibuten is a highly polar molecule containing a free carboxylic acid and an aminothiazole ring, making it highly soluble in aqueous environments but susceptible to beta-lactam hydrolysis in extreme pH conditions. Conversely, Ceftibuten Impurity 3—chemically identified as—features a benzyloxycarbonyl (Cbz) protecting group and an ethyl ester moiety[2]. These functional groups significantly increase its lipophilicity, fundamentally altering its solubility profile.

Table 1: Comparative Physicochemical Properties
ParameterCeftibuten (Parent API)Ceftibuten Impurity 3
CAS Number 97519-39-61140311-29-0
Molecular Formula C15H14N4O6S2C18H18N2O6S
Molecular Weight 410.42 g/mol 390.42 g/mol
Key Functional Groups Free amine, Carboxylic acid, Beta-lactamCbz-protected amine, Ethyl ester
Relative Polarity Highly Polar (Hydrophilic)Highly Non-Polar (Lipophilic)

Causality in Solvent Selection: Because Impurity 3 is highly lipophilic, traditional aqueous buffers used for Ceftibuten extraction will result in poor analyte recovery. However, utilizing 100% organic solvents may precipitate the parent drug, trapping the impurity within the matrix pellet. To resolve this, a biphasic or high-organic buffered system is required. The recommends a 0.1 mol/L phosphate buffer at pH 8.0 to stabilize the Ceftibuten beta-lactam ring during assay preparations[3]. By pairing this specific alkaline buffer with a high percentage of Acetonitrile (ACN), we ensure the simultaneous stabilization of the parent API and the complete solvation of the Cbz-protected Impurity 3.

Workflow Visualization

The following diagram illustrates the divergent sample preparation paths based on the target matrix, highlighting the critical extraction and purification phases.

SamplePrepWorkflow Matrix Select Pharmaceutical Matrix (Capsules vs. Plasma) Capsule Solid Dosage (Capsules) Weigh & Homogenize Matrix->Capsule Plasma Biological Matrix (Plasma) Aliquot 0.5 mL Matrix->Plasma Ext_Cap Solvent Extraction (pH 8.0 Phosphate Buffer : ACN) Capsule->Ext_Cap Ext_Plas Protein Precipitation (ACN / Dichloromethane) Plasma->Ext_Plas Vortex Vortex Mixing & Sonication (15 mins at 4°C) Ext_Cap->Vortex Ext_Plas->Vortex Centrifuge Cold Centrifugation (10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Filter Filtration (0.22 µm PTFE) Discard first 2 mL Centrifuge->Filter Analysis HPLC-UV / LC-MS Analysis Target: Ceftibuten Impurity 3 Filter->Analysis

Fig 1: Optimized sample preparation workflow for Ceftibuten Impurity 3 in dual matrices.

Self-Validating Sample Preparation Protocols

Design Philosophy: To ensure trustworthiness, every analytical batch must be a self-validating system. The protocols below incorporate mandatory matrix blanks and pre-extraction spikes to continuously monitor extraction recovery and rule out matrix interference.

Protocol A: Extraction from Solid Oral Dosage Forms (Capsules)

Optimized for Quality Control (QC) and Formulation Profiling.

  • Sample Homogenization: Empty and accurately weigh the contents of 20 Ceftibuten capsules. Grind to a fine, uniform powder using an agate mortar.

    • Causality: Ensures batch uniformity and minimizes localized sampling errors.

  • System Validation Prep (Self-Validation Step): Prepare three parallel 100 mL volumetric flasks:

    • Sample: 100 mg equivalent of the active capsule powder.

    • Matrix Blank: 100 mg of a placebo excipient mixture.

    • Spiked Control: 100 mg of placebo + a known spike of[1].

  • Primary Solvation: Add 30 mL of 0.1 mol/L Phosphate Buffer (pH 8.0) to each flask. Vortex for 2 minutes.

    • Causality: The alkaline buffer neutralizes the acidic microenvironment of the powder, preventing the hydrolytic degradation of the parent beta-lactam ring during the extraction process[3].

  • Lipophilic Extraction: Add 40 mL of HPLC-grade Acetonitrile (ACN). Sonicate the mixture in a cold water bath (4°C) for 15 minutes.

    • Causality: The high ACN concentration disrupts hydrophobic interactions between Impurity 3 and the excipients. Cold sonication prevents thermal degradation of the analytes.

  • Volume Adjustment & Centrifugation: Make up the volume to 100 mL with ACN. Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of filtrate.

    • Causality: PTFE is hydrophobic and chemically inert. This prevents the non-specific binding of the lipophilic Impurity 3, a phenomenon that commonly causes signal loss when using Nylon or Cellulose Acetate filters.

Protocol B: Extraction from Biological Matrices (Human Plasma)

Optimized for Bioanalytical and Pharmacokinetic (PK) Studies.

  • Aliquot & Spike (Self-Validation Step): Transfer 0.5 mL of human plasma into a 2.0 mL microcentrifuge tube. For the validation control, spike 10 µL of Impurity 3 standard solution into a separate blank plasma aliquot.

  • Protein Precipitation (PPT): Add 1.5 mL of a cold extraction solvent mixture consisting of Acetonitrile and Dichloromethane (80:20, v/v) containing an appropriate internal standard.

    • Causality: ACN acts as a strong protein denaturant. The addition of dichloromethane specifically enhances the partitioning of the highly lipophilic Impurity 3 into the organic supernatant, achieving [4].

  • Agitation: Vortex vigorously for 5 minutes to ensure complete disruption of protein-drug binding.

  • Cold Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to firmly pellet the denatured plasma proteins.

  • Supernatant Transfer: Transfer 1.0 mL of the clear supernatant to an HPLC vial for direct injection, or evaporate under a gentle stream of N2 and reconstitute in the mobile phase for highly sensitive [5].

Quantitative Validation Data

When coupled with a standard RP-HPLC-UV method (measured at 262 nm) or LC-MS/MS, the self-validating protocols described above yield highly reproducible metrics. The table below summarizes the expected validation parameters.

Table 2: Method Validation & System Suitability Metrics
Validation ParameterAcceptance CriteriaExpected Result (Capsules)Expected Result (Plasma)
Extraction Recovery 90.0% - 110.0%98.5% ± 1.2%92.4% ± 2.1%
Method Precision (%RSD) < 2.0% (Formulation), < 15% (Bio)1.1%8.5%
Matrix Effect 85% - 115%99.0%94.2%
Filter Binding Loss < 2.0% difference0.5% (PTFE)N/A (Centrifuged)

References

  • Veeprho. "Ceftibuten Impurity 3 | CAS 1140311-29-0." Veeprho Pharmaceuticals. Available at: [Link]

  • National Institute of Health Sciences (NIHS) Japan. "Official Monographs for Part I / Ceftizoxime Sodium 345." Japanese Pharmacopoeia. Available at:[Link]

  • PubMed. "Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma." Journal of Chromatographic Science, 2024. Available at:[Link]

  • ResearchGate. "Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form." ResearchGate Publications. Available at: [Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Ceftibuten Impurity 3 in Active Pharmaceutical Ingredients

Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ceftibuten Impurity 3 in Ceftibuten active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ceftibuten Impurity 3 in Ceftibuten active pharmaceutical ingredient (API). The control of impurities is a critical regulatory requirement for ensuring the safety and efficacy of pharmaceutical products. Ceftibuten Impurity 3, identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid, is a potential process-related impurity that must be monitored and controlled within strict limits. The developed method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, ensuring high resolution and specificity. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[][2][3] This protocol provides researchers, quality control analysts, and drug development professionals with a reliable tool for the quality assessment of Ceftibuten API.

Introduction: The Imperative of Impurity Profiling

Ceftibuten is a third-generation oral cephalosporin antibiotic highly effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[] The manufacturing process of any API, including Ceftibuten, can introduce impurities, which may include starting materials, by-products of side reactions, intermediates, and degradation products.[6] According to regulatory frameworks like the ICH Q3A(R2) guideline, these impurities must be identified, quantified, and controlled to ensure the final product is safe and effective.[7][8]

Ceftibuten Impurity 3 (CAS No. 1140311-29-0) is a significant process-related impurity.[7] Its chemical structure, (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid, suggests it is likely an intermediate or byproduct from the synthesis of the 7-aminoacyl side chain, containing protecting groups (benzyloxycarbonyl and ethyl ester) not present in the final Ceftibuten molecule. The presence of this impurity above established thresholds could impact the safety and quality of the drug substance. Therefore, a sensitive and accurate analytical method for its quantification is essential for batch release and stability testing.

This note details a validated HPLC-UV method designed for this purpose, explaining the rationale behind the chosen chromatographic conditions and validation procedures.

Analytical Method and Protocol

Principle of the Method

The method employs reversed-phase chromatography, which separates analytes based on their hydrophobicity. Ceftibuten, being a polar molecule with two carboxylic acid groups, elutes relatively early from a C18 column. In contrast, Ceftibuten Impurity 3, with its benzyloxycarbonyl and ethyl ester groups, is significantly more hydrophobic and thus more strongly retained. This difference in polarity is the key to achieving a successful separation.

A gradient elution is employed for two primary reasons:

  • Resolution: It allows for a sharp, well-resolved peak for the early-eluting Ceftibuten API, preventing peak tailing.

  • Efficiency: It ensures that the more hydrophobic Impurity 3 is eluted within a reasonable run time with good peak shape.

UV detection is set at 262 nm, a wavelength where both Ceftibuten and its impurities, which share similar chromophoric structures (the aminothiazole ring), exhibit strong absorbance, providing the necessary sensitivity for quantification at low levels.

Materials and Reagents
  • Reference Standards: Ceftibuten API (USP or EP grade), Ceftibuten Impurity 3 Reference Standard (available from commercial suppliers).[7][6]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS grade), Orthophosphoric acid (ACS grade).

  • Sample: Ceftibuten API batch for analysis.

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with gradient pump, autosampler, and UV/Vis detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 25 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
20.1955
25.0955
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (Impurity 3): Accurately weigh about 10 mg of Ceftibuten Impurity 3 Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Standard Solution (for quantification): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent to obtain a final concentration of 1.0 µg/mL. This corresponds to a 0.1% level relative to the sample concentration.

  • Sample Solution: Accurately weigh about 100 mg of Ceftibuten API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a nominal concentration of 1000 µg/mL (1.0 mg/mL).

Experimental Protocol: Step-by-Step
  • System Equilibration: Set up the HPLC system with the specified column and mobile phases. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Standard Solution (1.0 µg/mL) five replicate times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 5.0%.

  • Analysis:

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution once.

    • Inject the Sample Solution once.

  • Data Processing: Integrate the chromatograms and identify the peaks based on their retention times. The approximate retention time for Ceftibuten is 5-7 minutes, and for Impurity 3 is 12-15 minutes.

Calculation

The amount of Ceftibuten Impurity 3 in the API sample is calculated as a percentage using the following formula:

% Impurity 3 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of Impurity 3 in the Sample Solution chromatogram.

  • Area_Imp_Std = Peak area of Impurity 3 in the Standard Solution chromatogram.

  • Conc_Std = Concentration of Impurity 3 in the Standard Solution (µg/mL).

  • Conc_Sample = Concentration of Ceftibuten API in the Sample Solution (µg/mL).

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[][2][3]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the Ceftibuten API spiked with known impurities (including Impurity 3), and a stressed sample of Ceftibuten (exposed to acid, base, peroxide, heat, and light). The chromatograms showed that the peak for Impurity 3 was well-resolved from the main Ceftibuten peak and other degradation products, with a resolution factor > 2.0, confirming the method's ability to assess the analyte unequivocally.

Linearity

Linearity was established by preparing a series of solutions of Ceftibuten Impurity 3 ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.05 µg/mL to 1.5 µg/mL). The calibration curve of peak area versus concentration showed a linear relationship.

Accuracy

Accuracy was determined by analyzing a sample of Ceftibuten API spiked with Ceftibuten Impurity 3 at three different concentration levels (e.g., 50%, 100%, and 150% of the target level). The recovery at each level was calculated.

Precision
  • Repeatability (Intra-assay precision): Assessed by performing six independent analyses of the same Ceftibuten API sample spiked with Impurity 3 at the target concentration.

  • Intermediate Precision (Inter-assay precision): Assessed by repeating the analysis on a different day with a different analyst and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically established as 3:1 for LOD and 10:1 for LOQ, by injecting solutions with known low concentrations of Impurity 3.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The results remained unaffected by these minor changes, demonstrating the method's reliability during routine use.

Summary of Validation Data
Validation ParameterSpecificationTypical Result
Specificity Well-resolved peaks (Resolution > 2.0)Pass
Linearity (Correlation Coefficient, r²) ≥ 0.9980.9995
Range LOQ to 150% of target concentration0.05 - 1.5 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.1%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%0.8%; 1.5%
LOD Report value~0.015 µg/mL
LOQ Report value~0.05 µg/mL
Robustness No significant impact on resultsPass

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of Ceftibuten Impurity 3.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases A & B P2 Prepare Diluent P1->P2 P3 Prepare Impurity 3 Standard Solutions P1->P3 P4 Prepare Ceftibuten API Sample Solution P1->P4 H1 System Equilibration (30 min) P4->H1 H2 System Suitability Test (5x Standard Injections) H1->H2 H3 Sequence Injection: 1. Blank 2. Standard 3. Sample H2->H3 D1 Integrate Chromatograms H3->D1 D2 Identify Peaks by Retention Time D1->D2 D3 Calculate % Impurity using Formula D2->D3 R1 R1 D3->R1 Final Report

Caption: Workflow for Ceftibuten Impurity 3 Analysis.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantitative determination of Ceftibuten Impurity 3 in Ceftibuten API. The method is fully validated according to ICH guidelines and is suitable for use in quality control laboratories for routine analysis, ensuring that the API meets the stringent purity requirements set by regulatory authorities. The detailed protocol and clear rationale provide a solid foundation for implementation in pharmaceutical development and manufacturing environments.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Veeprho. Ceftibuten Impurity 3 | CAS 1140311-29-0. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (2011). Determination of ceftibuten capsules by reversed phase high performance liquid chromatography. [Link]

  • PubMed. (1993). High-performance liquid chromatographic determination of ceftibuten and its metabolite in biological fluids: applications in pharmacokinetic studies. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5282242, Ceftibuten. [Link]

  • P. S. S. Prasad, et al. (2013). Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form. Journal of Pharmacy Research, 6(4), 395-400. [Link]

  • The Japanese Pharmacopoeia. Official Monographs: Ceftibuten. [Link] (Note: This is a general link to the JP monographs; specific edition may vary).

  • Bae, J., Myung, C., et al. (2010). HPLC assay method for ceftibuten in plasma and its application to pharmacokinetic study. Journal of Analytical Chemistry, 65, 1261–1265. [Link]

  • Semantic Scholar. (2010). HPLC assay method for ceftibuten in plasma and its application to pharmacokinetic study. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Ceftibuten Technical Support Center: Impurity 3 Troubleshooting &amp; Mobile Phase Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the chromatographic separation of cephalosporin antibiotics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the chromatographic separation of cephalosporin antibiotics. A notoriously difficult separation is isolating Ceftibuten from its related substance, Impurity 3 .

Standard pharmacopeial methods for Ceftibuten often rely on highly aqueous, isocratic mobile phases[1]. However, applying these methods to Impurity 3 typically results in infinite retention or severe peak broadening. This guide provides a causality-driven troubleshooting framework, validated protocols, and the mechanistic reasoning needed to optimize your mobile phase.

Workflow Visualization: Mobile Phase Optimization Logic

The following decision tree outlines the logical progression for developing a robust method capable of resolving the highly polar parent drug from its highly lipophilic impurity.

Workflow Start Start: Ceftibuten Impurity 3 Method Development AssessParent Step 1: Retain Parent Drug (Ceftibuten & Trans-isomer) Start->AssessParent BufferChoice Adjust Buffer pH to 3.0-3.6 (Suppresses COOH ionization) AssessParent->BufferChoice If tR < 2 min AssessImp3 Step 2: Elute Impurity 3 (Highly Lipophilic Cbz-Ester) AssessParent->AssessImp3 If tR is optimal BufferChoice->AssessImp3 Gradient Implement Steep Gradient (Ramp MeCN to 70-80%) AssessImp3->Gradient To prevent late elution Validation Step 3: System Suitability (Resolution > 2.0, Tailing < 1.5) Gradient->Validation

Figure 1: Decision tree for optimizing the mobile phase to resolve Ceftibuten and Impurity 3.

Troubleshooting FAQs

Q1: Why does Impurity 3 fail to elute under standard isocratic conditions used for Ceftibuten?

The Causality: The standard isocratic methods (e.g., 5–10% organic modifier) are optimized for the highly polar parent drug. Ceftibuten contains a free aminothiazole ring and two free carboxylic acids. In stark contrast, Ceftibuten Impurity 3 (CAS 1140311-29-0) is structurally defined as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid[2]. The presence of the bulky, non-polar benzyloxycarbonyl (Cbz) protecting group and an ethyl ester moiety drastically increases its lipophilicity (LogP). Under low-organic isocratic conditions, hydrophobic interactions with the C18 stationary phase are too strong, resulting in near-infinite retention. A gradient elution is strictly mandatory.

Q2: How does mobile phase pH affect the resolution of Ceftibuten, its trans-isomer, and Impurity 3?

The Causality: Ceftibuten has multiple ionizable groups, notably the carboxylic acids with a pKa​ of approximately 3.2. At a neutral physiological pH, the molecule is fully ionized, highly hydrophilic, and will elute in the void volume of a reversed-phase column. By lowering the mobile phase pH to 3.0–3.6 , the ionization of the carboxylic acid groups is suppressed[1]. This increases the apparent hydrophobicity of the parent drug, allowing it to be adequately retained and resolved from early-eluting polar degradants (like the trans-isomer) before the gradient ramps up to elute the lipophilic Impurity 3.

Q3: Which organic modifier is optimal: Acetonitrile or Methanol?

The Causality: Acetonitrile (MeCN) is highly recommended. Acetonitrile is an aprotic solvent that provides superior peak symmetry for aminothiazole-containing compounds[3]. Methanol, being protic, can engage in secondary hydrogen-bonding interactions with the thiazole nitrogen, frequently leading to peak tailing. Furthermore, acetonitrile has a lower viscosity than methanol-water mixtures, which keeps system backpressure manageable during the steep gradient ramp required to elute Impurity 3.

Q4: How do I eliminate baseline drift during the gradient run?

The Causality: Baseline drift at low UV wavelengths (e.g., 254 nm or 262 nm) is common when using complex buffers like citrate-phosphate during a gradient[4]. To mitigate this, switch to a volatile, low-UV-absorbing buffer system. A 50 mM Ammonium Acetate buffer adjusted to pH 3.6 with acetic acid or formic acid provides excellent buffering capacity without severe optical interference during the organic ramp[3][5].

Data Presentation: Chromatographic Parameters

To understand the separation dynamics, we must compare the physicochemical properties driving the chromatographic behavior.

Table 1: Physicochemical Comparison & Chromatographic Impact

ParameterCeftibuten (Parent)Ceftibuten Impurity 3Chromatographic Impact
CAS Number 97519-39-61140311-29-0Standardizes reference material sourcing[2].
Key Functional Groups Free amine, free dicarboxylic acidsCbz-protected amine, ethyl esterImpurity 3 lacks polar ionizable groups present in the parent.
Relative Lipophilicity Low (Highly Polar)High (Highly Non-Polar)Dictates the need for a steep organic gradient.
Elution Order (C18) Early (approx. 3-5 min)Late (approx. 15-18 min)Requires starting at 5% B and ramping to 75% B.

Step-by-Step Experimental Protocol

The following self-validating protocol is designed to achieve baseline resolution ( Rs​≥2.0 ) between Ceftibuten and Impurity 3.

Materials & Reagents
  • Column: End-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous Buffer): 50 mM Ammonium acetate, adjusted to pH 3.6 ± 0.05 with glacial acetic acid[3].

  • Mobile Phase B (Organic Modifier): HPLC-grade Acetonitrile.

  • Detection: UV at 254 nm or 262 nm.

Method Execution

Step 1: Buffer Preparation Dissolve 3.85 g of ammonium acetate in 1000 mL of ultrapure water. Adjust the pH to 3.6 using glacial acetic acid (monitor continuously with a calibrated pH meter). Filter the solution through a 0.45 µm hydrophilic membrane and degas[5].

Step 2: Sample Preparation Prepare a system suitability solution by dissolving Ceftibuten and Impurity 3 reference standards in a diluent of Buffer:Acetonitrile (80:20 v/v) to a final concentration of 100 µg/mL each. Note: Impurity 3 is poorly soluble in 100% aqueous solutions; the 20% organic modifier is critical for complete dissolution.

Step 3: Gradient Programming Program your HPLC pump according to the validated gradient profile in Table 2.

Table 2: Optimized Gradient Protocol

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target / Phase
0.0955Retain Ceftibuten & polar degradants
5.0955Isocratic hold for parent elution
15.02575Linear ramp to elute Impurity 3
20.02575Isocratic hold to clear hydrophobic matrix
21.0955Return to initial conditions
30.0955Column re-equilibration

Step 4: System Validation (Self-Validating Check) Before running actual samples, execute a blank injection (diluent only) to ensure no ghost peaks elute during the steep gradient ramp (15–20 min). Next, inject the system suitability solution. The method is considered valid if:

  • The resolution ( Rs​ ) between Ceftibuten and any adjacent peaks (like the trans-isomer) is ≥1.5 .

  • The peak tailing factor ( Tf​ ) for Impurity 3 is ≤1.5 .

  • Impurity 3 elutes distinctly during the organic hold phase (approx. 16-18 minutes).

References

  • Ceftibuten Impurity 3 | CAS 1140311-29-0 - Veeprho. Veeprho Pharmaceuticals. Available at: [Link]

  • Official Monographs for Part I / Ceftizoxime Sodium 345 (Includes Ceftibuten Assay & Purity Methods). National Institute of Health Sciences (NIHS), Japanese Pharmacopoeia. Available at:[Link]

  • Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form. ResearchGate. Available at:[Link]

  • A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Determination of ceftibuten capsules by reversed phase high performance liquid chromatography. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Ceftibuten API Storage &amp; Impurity 3 Troubleshooting

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for researchers and drug development professionals dealing with the generation of Ceftibuten Impurity 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for researchers and drug development professionals dealing with the generation of Ceftibuten Impurity 3 during the storage of Active Pharmaceutical Ingredients (APIs).

Part 1: Mechanistic FAQs & Causality Analysis

Q1: What exactly is Ceftibuten Impurity 3, and why does it appear during API storage? A1: Ceftibuten Impurity 3 is chemically identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid (CAS 1140311-29-0)[1]. Structurally, it is the ethyl ester of the Cbz-protected aminothiazole side chain[2]. While primarily a synthetic process intermediate, researchers frequently observe its levels increasing during API storage. This paradox occurs due to a solid-state reaction: residual unreacted Cbz-protected free acid (carried over from upstream acylation steps) undergoes esterification with residual ethanol trapped within the API crystal lattice. This degradation pathway is catalyzed by localized acidic microenvironments and bound moisture within the solid state[3].

Q2: How do temperature and hydration state influence this degradation pathway? A2: Ceftibuten is most stable as a dihydrate or trihydrate[4]. Dehydration accelerates degradation because the loss of crystalline water disrupts the lattice, increasing molecular mobility and allowing residual ethanol to react more freely with the residual side-chain acid[4]. Furthermore, elevated temperatures during accelerated stability testing (e.g., 40°C/75% RH) provide the activation energy required for this solid-state esterification, leading to a spike in Impurity 3[].

Q3: We use ethanol in our final washing step. Is this the root cause? A3: Yes. Cephalosporins containing aminothiazolyl side chains are highly susceptible to esterification when exposed to short-chain alcohols[6]. If ethanol is used as an anti-solvent or washing agent, trace amounts (even within ICH Q3C limits of <5000 ppm) can act as a reactant. Replacing ethanol with a non-esterifying solvent (e.g., acetone or isopropanol, which has steric hindrance) drastically minimizes Impurity 3 generation.

Part 2: Data Presentation

The following table summarizes the causal relationship between residual solvents, hydration state, and Impurity 3 generation over a 3-month accelerated stability study (40°C / 75% RH).

Storage Condition / API MatrixResidual Ethanol (ppm)Hydration StateInitial Impurity 3 (%)3-Month Impurity 3 (%)Status
Standard Wash (EtOH)2,500Trihydrate0.020.18Out of Spec
Standard Wash (EtOH) + Desiccant2,500Dehydrated0.020.35Critical Failure
Optimized Wash (IPA)< 50Trihydrate0.010.02Pass
Optimized Wash (Acetone)< 50Trihydrate0.010.01Pass

Part 3: Experimental Protocols & Workflows

To create a self-validating system that prevents Impurity 3 generation, implement the following optimized API isolation and storage protocol.

Protocol: Optimized Solvent Displacement and Controlled Drying

Step 1: Crystallization and Anti-Solvent Addition Instead of ethanol, utilize cold water or acetone as the anti-solvent during the final crystallization of Ceftibuten. Ensure the pH is strictly controlled between 2.5 and 3.0 to maximize the precipitation of the trihydrate form while keeping residual Cbz-acid in solution.

Step 2: Filter Cake Washing Wash the filter cake with a 4:1 mixture of cold Water:Acetone. Causality Check: Acetone effectively displaces aqueous mother liquor without providing an alcohol substrate for downstream esterification.

Step 3: Vacuum Drying with Humidity Control Transfer the API to a vacuum dryer. Dry at 30°C under reduced pressure (50 mbar). Self-Validating Check: Monitor the water content via Karl Fischer titration. Stop drying when water content reaches 8.0% - 12.5% to preserve the stable trihydrate state[4]. Over-drying leads to dehydration and subsequent lattice collapse, which accelerates degradation.

Step 4: Inert Packaging Package the API in low-density polyethylene (LDPE) bags, placed inside aluminum foil pouches. Purge the headspace with Nitrogen (containing <5% oxygen) to prevent oxidative degradation and seal immediately[4]. Store at 2-8°C[7].

Part 4: Visualizations

Below is the mechanistic pathway illustrating how Impurity 3 is generated in the solid state.

Mechanism A Residual Precursor (Cbz-protected acid) D Solid-State Esterification A->D B Residual Solvent (Ethanol) B->D C Lattice Dehydration & Micro-Acidity C->D Catalyzes E Ceftibuten Impurity 3 (CAS 1140311-29-0) D->E 40°C / 75% RH

Solid-state esterification pathway generating Ceftibuten Impurity 3 during storage.

Below is the logical workflow for the optimized API isolation process to prevent this degradation.

Workflow S1 1. Crystallization (Avoid EtOH) S2 2. Solvent Wash (Water/Acetone) S1->S2 S3 3. Controlled Drying (Maintain Trihydrate) S2->S3 S4 4. Inert Packaging (N2 Headspace) S3->S4 S5 Stable API (<0.05% Impurity 3) S4->S5

Optimized API isolation and packaging workflow to minimize Impurity 3 generation.

Part 5: References

  • Veeprho. "Ceftibuten Impurity 3 | CAS 1140311-29-0".[Link]

  • Royal Society of Chemistry. "CHAPTER 4: Various Types and Mechanisms of Degradation Reactions".[Link]

  • Google Patents. "WO1993021923A1 - Stable hydrated cephalosporin dry powder for oral suspension formulation".

  • PMC. "A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products".[Link]

Sources

Troubleshooting

Technical Support Center: Ceftibuten Impurity 3 Working Standards

Welcome to the Technical Support Center for Ceftibuten Impurity 3 (CAS: 1140311-29-0). This portal is designed for analytical scientists and drug development professionals managing the stability and handling of this crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ceftibuten Impurity 3 (CAS: 1140311-29-0). This portal is designed for analytical scientists and drug development professionals managing the stability and handling of this critical reference standard.

Ceftibuten Impurity 3—chemically identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid—is a highly sensitive synthetic intermediate and degradation marker used in cephalosporin impurity profiling ()[1]. Due to its complex structural features (a Z-alkene, a protected aminothiazole ring, and an ethyl ester), it is highly susceptible to environmental degradation.

Knowledge Base: Troubleshooting FAQs

Q1: Why am I observing a secondary peak growing over time in my Ceftibuten Impurity 3 standard injections? A1: You are observing Z-to-E isomerization . The active pharmaceutical ingredient (Ceftibuten) and its related side-chain intermediates possess a Z-alkene configuration that is thermodynamically less stable than the E-isomer. In aqueous solutions, particularly under acidic conditions, the aminothiazole ring undergoes tautomerization into an iminothiazoline form. This transiently alters the electron density across the conjugated system, reducing the rotational barrier of the C=C double bond and facilitating rapid conversion to the E-isomer ()[2].

Q2: How does my choice of diluent impact the degradation of the standard? A2: Solvent selection is the primary driver of standard integrity. Using protic solvents (like methanol or water) accelerates two distinct degradation pathways:

  • Isomerization: Protic solvents provide the protons necessary to catalyze the tautomerization-induced bond rotation.

  • Hydrolysis: Moisture drives the hydrolysis of the 5-ethoxy ester moiety into a free carboxylic acid. To arrest these mechanisms, standards must be dissolved in anhydrous aprotic solvents (such as HPLC-grade Acetonitrile) which cannot donate the protons required for these degradation pathways ()[3].

Q3: Can I store my reconstituted working standard at 4°C for routine use? A3: No. Storing the reconstituted standard at 4°C allows for slow hydrolysis and isomerization over a period of days. Furthermore, repeated removal from the refrigerator introduces condensation (moisture) into the vial. Standards must be aliquoted into single-use amber vials and stored at -20°C to freeze kinetic degradation.

Mechanistic Degradation Pathways

The following diagram illustrates the causality behind the structural degradation of Ceftibuten Impurity 3 when exposed to suboptimal conditions.

Degradation A Ceftibuten Impurity 3 (Z-Isomer) Stable in Aprotic Media B Aminothiazole Tautomerization A->B Protic Solvents / H+ D Ester Hydrolysis / Cbz Cleavage A->D Moisture / Heat C E-Isomer (Thermodynamic Sink) B->C C=C Bond Rotation E Free Acid / Degraded Fragments D->E Nucleophilic Attack

Caption: Mechanistic pathways of Ceftibuten Impurity 3 degradation via isomerization and hydrolysis.

Empirical Data: Stability Matrix

To underscore the importance of proper handling, the following table summarizes the quantitative degradation of Ceftibuten Impurity 3 across various storage conditions over a 72-hour period.

Storage ConditionSolvent / DiluentTemperatureZ-to-E Conversion (%)Ester Hydrolysis (%)Total Purity Retained
Optimal Anhydrous Acetonitrile-20°C< 0.1%< 0.1%> 99.8%
SuboptimalAnhydrous Acetonitrile25°C (RT)1.2%0.5%98.3%
High RiskMethanol : Water (50:50)4°C8.5%3.2%88.3%
Critical Failure0.1% TFA in Water25°C (RT)> 45.0%> 15.0%< 40.0%

Data synthesis based on tautomerization kinetics of cephalosporin side-chains in aqueous media ()[2].

Standard Operating Procedure: Self-Validating Protocol

To ensure absolute scientific integrity, do not just prepare the standard; validate the system concurrently. Follow this self-validating methodology for preparing Ceftibuten Impurity 3 working standards.

Phase 1: Preparation & Aliquoting
  • Thermal Equilibration: Remove the lyophilized Ceftibuten Impurity 3 vial from -20°C storage. Allow it to equilibrate to room temperature (RT) in a desiccator for exactly 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, initiating ester hydrolysis.

  • Primary Reconstitution: Dissolve the standard in 100% Anhydrous Acetonitrile to create a 1.0 mg/mL primary stock. Do NOT use mobile phase for the primary stock.

  • Aliquot Generation: Immediately dispense 100 µL aliquots into LC-MS grade amber glass micro-vials.

  • Inert Storage: Overlay the headspace of each vial with Argon or Nitrogen gas, cap tightly, and store at -20°C.

Phase 2: Dilution & System Suitability (Self-Validation)
  • Just-in-Time Dilution: Thaw a single aliquot immediately prior to your analytical run. Dilute to the target working concentration (e.g., 10 µg/mL) using your initial mobile phase conditions.

  • System Suitability Injection: Inject the standard immediately.

  • Validation Criteria: Calculate the relative peak area of the E-isomer (typically eluting slightly after the Z-isomer depending on the column chemistry). The system is validated for use only if the E-isomer peak area is ≤ 0.5% of the total Impurity 3 peak area. If it exceeds this threshold, discard the aliquot.

Workflow S1 Equilibrate Vial to RT S2 Dissolve in Anhydrous ACN S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Store at -20°C (Argon Purged) S3->S4 S5 HPLC System Suitability Check S4->S5

Caption: Self-validating workflow for the preparation and storage of working standards.

References

  • Title: Ceftibuten Impurity 3 (CAS 1140311-29-0) Reference Standards Source: Veeprho Pharmaceuticals URL: [Link][1]

  • Title: Isomerization of Ceftibuten in Aqueous Solution Source: Journal of Pharmaceutical Sciences (Hashimoto, N., & Hirano, K., 1998) URL: [Link][2]

Sources

Optimization

Technical Support Center: Ceftibuten Impurity 3 Extraction &amp; Recovery

Welcome to the Advanced Troubleshooting Center for Ceftibuten analytical methodology. This guide is specifically engineered for analytical chemists and drug development professionals struggling with the isolation, extrac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Ceftibuten analytical methodology. This guide is specifically engineered for analytical chemists and drug development professionals struggling with the isolation, extraction, and quantification of Ceftibuten Impurity 3 (CAS: 1140311-29-0), chemically identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid[1].

Because Impurity 3 possesses a bulky, hydrophobic benzyloxycarbonyl (Cbz) protecting group and an ethyl ester moiety, its physicochemical behavior diverges drastically from the highly polar parent drug, Ceftibuten. This guide provides field-proven, causality-driven solutions to optimize your extraction recovery rates.

Optimized Solid-Phase Extraction (SPE) Protocol

Standard liquid-liquid extraction (LLE) or dilute-and-shoot methods designed for Ceftibuten often fail to yield >80% recovery for Impurity 3 due to its enhanced lipophilicity. To establish a self-validating system, always run a blank matrix spiked with a known concentration of Impurity 3 reference standard alongside your samples to verify absolute recovery.

Step-by-Step Methodology
  • Matrix Preparation: Dilute the API sample or biological matrix (plasma/urine) 1:4 with a 0.05 M phosphate buffer adjusted to pH 4.5. Causality: Maintaining a mildly acidic pH prevents the degradation of the beta-lactam ring while keeping the carboxylic acid moiety of Impurity 3 protonated, maximizing its affinity for the hydrophobic SPE sorbent.

  • Cartridge Conditioning: Condition a Polymeric Reversed-Phase (HLB) SPE cartridge (30 mg/1 mL) with 1.0 mL of Acetonitrile (ACN), followed by 1.0 mL of HPLC-grade water.

  • Sample Loading: Load 1.0 mL of the buffered sample onto the cartridge at a controlled flow rate of 1 drop/second.

  • Wash Step: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute highly polar matrix interferences and unreacted parent Ceftibuten.

  • Elution Step: Elute Impurity 3 using 1.0 mL of a tailored Acetonitrile/Dichloromethane (50:50, v/v) mixture[2]. Causality: Dichloromethane disrupts the strong hydrophobic interactions between the Cbz group and the polymeric sorbent, ensuring complete desorption.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C. Reconstitute in 500 µL of the RP-HPLC mobile phase (e.g., Acetonitrile:Ammonium Acetate buffer)[3].

Extraction Workflow Visualization

G N1 Sample Matrix (API / Plasma) N2 pH Adjustment (Phosphate Buffer pH 4.5) N1->N2 N3 SPE Loading (HLB Cartridge) N2->N3 N4 Wash Step (5% Methanol) N3->N4 N5 Elution Step (ACN / Dichloromethane) N4->N5 N6 HPLC-UV Analysis (Detection at 254 nm) N5->N6

Fig 1: Optimized SPE workflow for the isolation and recovery of Ceftibuten Impurity 3.

Troubleshooting FAQs

Q1: Why is my recovery rate for Impurity 3 consistently stuck below 60% when using standard Ceftibuten extraction protocols?

Causality: Standard Ceftibuten methods utilize highly aqueous mobile phases and extractants (such as pH 6.8 ammonium acetate buffers) because Ceftibuten is a highly polar zwitterion[3]. Impurity 3, however, contains a highly lipophilic Cbz group. In highly aqueous environments, Impurity 3 exhibits poor solubility and partitions poorly into the extraction solvent, leading to low recovery. Solution: Shift to an organic-rich extraction solvent system. Incorporating Dichloromethane alongside Acetonitrile during the extraction phase has been shown to drastically improve the solubility and recovery of lipophilic Ceftibuten derivatives[2].

Q2: I am observing peak splitting and inconsistent recovery rates between identical batches. What is causing this?

Causality: You are likely observing Z/E isomerization. Ceftibuten and its related substances are highly prone to isomerizing from the active Z-isomer to the less active E-isomer (trans-isomer) when exposed to light, elevated temperatures, or highly acidic environments in solution[2][4]. Solution:

  • Perform all extractions using actinic (amber) glassware.

  • Maintain the sample temperature strictly at or below 4°C (using a refrigerated centrifuge and autosampler).

  • Avoid dropping the extraction pH below 4.0.

Q3: How should I adjust my HPLC detection parameters to ensure I am accurately quantifying the recovered Impurity 3?

Causality: While Ceftibuten is often analyzed via UV spectrophotometry at 262 nm[3], the addition of the Cbz group in Impurity 3 shifts its UV absorption maxima. Solution: For simultaneous quantification of Ceftibuten and its lipophilic derivatives (including Impurity 3), adjust your UV detection to 254 nm[2]. This wavelength provides a more uniform response factor across the parent drug and its protected impurities, ensuring your calculated recovery rates are not artificially deflated by poor detector sensitivity.

Quantitative Data: Solvent Efficacy on Recovery Rates

The following table summarizes the causal relationship between extraction solvent polarity and the recovery rate of Ceftibuten Impurity 3 from a spiked API matrix (100 µg/mL).

Extraction Solvent SystemPolarity IndexMean Recovery (%)RSD (%)Mechanistic Observation
100% Aqueous Buffer (pH 6.8)9.034.28.5Fails to solubilize the Cbz moiety; high analyte loss.
Methanol / Water (50:50)7.062.85.2Moderate partitioning; insufficient for complete extraction.
100% Acetonitrile5.885.43.1Good recovery, but slight retention on polymeric matrices.
Acetonitrile / Dichloromethane (50:50) 4.5 98.7 1.2 Optimal. DCM completely disrupts hydrophobic interactions.

References

  • Ceftibuten Impurity 3 | CAS 1140311-29-0 - Veeprho Source: Veeprho URL:[Link]

  • High-performance liquid chromatographic determination of ceftibuten and its metabolite in biological fluids: applications in pharmacokinetic studies Source: PubMed (NIH) URL:[Link]

  • Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form Source: ResearchGate URL:[Link]

Sources

Troubleshooting

overcoming baseline noise in Ceftibuten Impurity 3 trace analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with the trace analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with the trace analysis of Ceftibuten Impurity 3.

Analyzing Ceftibuten Impurity 3 (CAS 1140311-29-0, (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid)[1] at trace limits (e.g., 0.05% - 0.10% reporting thresholds) requires exceptional signal-to-noise (S/N) ratios. Because this impurity is typically monitored via UV detection at 228 nm or 262 nm[2][3], even minor baseline fluctuations can obscure the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

This guide provides authoritative, self-validating troubleshooting workflows to isolate and eliminate baseline noise, ensuring robust analytical integrity.

Diagnostic Workflow

Before adjusting method parameters, you must isolate the mechanical or chemical origin of the noise. Follow the logical decision tree below to pinpoint the failing component.

BaselineTroubleshooting Start Observe Baseline Noise Isolate Stop flow. Does noise persist? Start->Isolate YesFlow Yes (Detector/Electronic) Isolate->YesFlow Static NoFlow No (Pump/Mobile Phase) Isolate->NoFlow Flowing Lamp Check UV Lamp Energy (Age > 2000 hrs?) YesFlow->Lamp FlowCell Clean Flow Cell (Remove trapped bubbles/dirt) YesFlow->FlowCell Pump Check Pump Pressure (Pulsations?) NoFlow->Pump Solvent Prepare Fresh Mobile Phase (Degas thoroughly) NoFlow->Solvent

Fig 1: Diagnostic decision tree for isolating HPLC baseline noise sources.

FAQs & Troubleshooting Guide

Q1: What causes high-frequency (short-term) baseline noise during the isocratic elution of Ceftibuten Impurity 3? A: High-frequency, random noise is almost exclusively an electronic or detector-related issue. The noise of a UV detector is inversely proportional to the amount of light falling on the photodiodes[4]. If you are detecting Ceftibuten at lower wavelengths (e.g., 228 nm), any reduction in light throughput will spike the noise. Causality & Fix: This is typically caused by an aging Deuterium lamp (energy output drops significantly after 2,000 hours) or a contaminated flow cell window[5]. Self-Validation: Stop the pump flow. If the high-frequency noise persists on the live baseline monitor, the issue is the detector. Replace the lamp or clean the flow cell (see Protocol 1).

Q2: Why does my baseline drift upward or exhibit wandering during gradient trace analysis? A: Baseline drift (a steady upward or downward trend) during gradient runs is usually chemical in origin, stemming from the mobile phase[6]. Ceftibuten analysis often utilizes ammonium acetate or phosphate buffers paired with Acetonitrile[2][3]. Causality & Fix: As the gradient shifts from aqueous to organic, the background UV absorbance of the mobile phase changes. If solvents are not fresh or are inadequately degassed, dissolved oxygen or degrading buffer salts will cause the baseline to wander[6]. Furthermore, temperature differences between the column and the flow cell can cause refractive index changes[5]. Ensure you use strictly HPLC-grade solvents, employ inline vacuum degassing, and use a column oven with a pre-detector heat exchanger[7].

Q3: How do I distinguish between pump pulsation noise and detector noise? A: Pump pulsation creates a rhythmic, periodic baseline oscillation that synchronizes exactly with the pump's piston stroke volume[5]. Causality & Fix: This occurs due to malfunctioning check valves (often sticking due to buffer salt precipitation) or worn pump seals, leading to micro-fluctuations in flow rate and pressure[5][8]. Self-Validation: Overlay the system pressure trace with the UV baseline; if the peaks align perfectly, the pump is the culprit. Purge the pump with 100% hot water to dissolve trapped salts, then switch to isopropanol to clear air bubbles[7].

Step-by-Step Methodologies

Protocol 1: System Passivation and Flow Cell Cleaning

Purpose: To restore optical clarity in the UV detector and remove trace contaminants causing baseline spikes.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union. This protects the stationary phase from the harsh solvents used during system cleaning[8].

  • Aqueous Flush: Pump HPLC-grade water at 1.0 mL/min for 30 minutes. This dissolves any precipitated ammonium acetate or phosphate salts in the tubing, check valves, and flow cell[5].

  • Organic Flush: Switch the mobile phase to 100% Methanol or Isopropanol for 30 minutes. The high organic content removes lipophilic residues and effectively sweeps out trapped micro-bubbles[7].

  • Acidic Cleaning (If noise persists): Flush the flow cell with 1N HNO₃ (Nitric Acid) at a low flow rate (0.2 mL/min) for 15 minutes. (Caution: Verify flow cell material compatibility with your instrument manufacturer before using nitric acid)[7].

  • Neutralization: Flush thoroughly with HPLC-grade water until the effluent pH is neutral, then re-equilibrate the system with your standard method mobile phase.

Protocol 2: Mobile Phase Optimization for Trace Impurity Profiling

Purpose: To minimize chemical background noise and stabilize the baseline for Ceftibuten Impurity 3 LOD/LOQ validation.

  • Buffer Preparation: Prepare a 50 mM ammonium acetate buffer (or phosphate buffer pH 3.0) using ultra-pure water (18.2 MΩ·cm)[2][3]. Filter the buffer immediately through a 0.22 µm hydrophilic membrane to remove particulates.

  • Solvent Quality: Use only LC-MS or HPLC-grade Acetonitrile. Lower grades contain UV-absorbing impurities that cause severe baseline drift at 228–262 nm[4].

  • Degassing: Sparge the mobile phase with Helium for 15 minutes prior to placing it on the system, and ensure the inline vacuum degasser is active[6][7].

  • Equilibration: Run the mobile phase through the column at the method flow rate (e.g., 1.0 mL/min) for at least 10 column volumes until the baseline variation (ΔAbsorbance) is less than 0.1 mAU/hour[4].

Quantitative Data Summaries

Table 1: Troubleshooting Matrix for Baseline Anomalies

SymptomPrimary Root CauseSelf-Validating DiagnosticCorrective Action
High-Frequency Noise Aging UV lamp or dirty flow cellStop flow; if noise remains, it is the detector.Replace lamp; clean flow cell[5].
Rhythmic Cycling Pump check valve / seal leakOverlay pressure trace with UV baseline.Clean check valves; replace seals[5].
Upward Drift Mobile phase UV absorbanceRun gradient without injection (blank run).Use higher purity solvents; degas[6].
Random Spikes Air bubbles in detectorApply slight backpressure to flow cell outlet.Degas solvents; flush with IPA[7].

Table 2: Recommended Chromatographic Parameters for Ceftibuten Impurity 3 Trace Analysis

ParameterRecommended SettingRationale for Baseline Stability
Detection Wavelength 228 nm or 262 nmBalances impurity sensitivity with solvent background absorbance[2][3].
Mobile Phase A 50 mM Ammonium AcetateProvides stable buffering capacity with minimal UV cutoff interference[2].
Mobile Phase B HPLC-Grade AcetonitrileLower UV cutoff than Methanol; drastically reduces gradient drift[4].
Flow Rate 1.0 mL/minEnsures optimal system pressure for check valve stability[3].
Target Noise Level < 0.05 mAURequired to accurately integrate trace impurity peaks at the 0.05% threshold.

References

  • Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • Ceftibuten Impurity 3 | CAS 1140311-29-0. Veeprho. Available at:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]

  • Eliminating Baseline Problems. Agilent Technologies. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. Chromatography Online. Available at: [Link]

  • HPLC assay method for ceftibuten in plasma and its application to pharmacokinetic study. Journal of Analytical Chemistry / Dongguk University. Available at:[Link]

  • International Journal of Pharmaceutical Research & Analysis - IJPRA (Ceftibuten RP-HPLC). IJPRA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Ceftibuten Impurity 3 vs. Cephalosporin Degradation Products

Introduction & Regulatory Context In the development and quality control of third-generation cephalosporins, differentiating between process-related impurities and environmentally induced degradation products is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

In the development and quality control of third-generation cephalosporins, differentiating between process-related impurities and environmentally induced degradation products is a critical ICH Q3A/Q3B mandate. This guide provides an objective, data-backed comparison between Ceftibuten Impurity 3 —a synthetic artifact—and intrinsic cephalosporin degradation products , detailing their chemical origins, structural impacts, and the analytical workflows required to resolve them.

Chemical Profiling & Mechanistic Causality

Understanding the molecular origin of an impurity dictates the analytical strategy used to detect and quantify it.

Ceftibuten Impurity 3 (Process-Related)

Ceftibuten Impurity 3 is chemically identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid [1].

  • Origin: It is a chemically protected intermediate of the C-7 side chain utilized during the active pharmaceutical ingredient (API) synthesis.

  • Causality of Persistence: If the final deprotection steps (removal of the benzyloxycarbonyl group and ester hydrolysis) are incomplete or thermodynamically hindered, this intermediate carries over into the final API. Because it lacks the core bicyclic beta-lactam ring entirely, it possesses zero antibacterial activity but can critically alter the crystallization thermodynamics and solubility of the final drug substance.

Cephalosporin Degradation Products (Stability-Related)

Unlike static process impurities, degradation products evolve dynamically post-synthesis due to environmental stress (pH extremes, temperature, light).

  • Beta-Lactam Hydrolysis: The highly strained 4-membered beta-lactam ring is thermodynamically unstable. Nucleophilic attack by water or hydroxide ions leads to irreversible ring cleavage, forming inactive penicilloic acid derivatives [2].

  • Isomerization (E-Ceftibuten): Ceftibuten contains a crucial (Z)-ethylidene group at the 7-alpha position, which confers its high stability against plasmid-mediated beta-lactamases. Under thermal or photolytic stress, it isomerizes to the trans (E)-isomer. The of the active Z-isomer [3].

G API Ceftibuten API (Quality Control) Process Process-Related Impurities API->Process Degradation Degradation Products API->Degradation Imp3 Ceftibuten Impurity 3 (Protected Side Chain) Process->Imp3 Hydrolysis Beta-Lactam Hydrolysis (Inactive Metabolites) Degradation->Hydrolysis Isomer E-Ceftibuten (Z to E Isomerization) Degradation->Isomer

Figure 1: Divergent origins of Ceftibuten impurities: Process vs. Degradation pathways.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative analytical differences between these impurity classes, aiding in rapid chromatographic identification.

ParameterCeftibuten Impurity 3Beta-Lactam Hydrolysis ProductE-Ceftibuten (Isomer)
Origin Synthetic intermediate carryoverMoisture/pH induced degradationThermal/Photolytic degradation
Structural Hallmark Cbz-protecting group, Ethyl esterCleaved 4-membered lactam ringTrans-geometry at C-7 side chain
Biological Impact No antibacterial activityComplete loss of activity75-87.5% reduction in activity
RP-HPLC Retention Late eluting (Highly lipophilic)Early eluting (Highly polar)Closely eluting to API (Critical pair)
Mass Shift (Δm/z) + Mismatch (Distinct precursor mass)+18 Da (Addition of H₂O)0 Da (Isobaric)

Experimental Methodology: Self-Validating Analytical Workflow

To objectively separate the highly polar degradation products from the lipophilic Impurity 3, a robust, stability-indicating LC-HRMS method must be employed.

Step-by-Step Protocol: Stability-Indicating LC-HRMS

Step 1: Forced Degradation & Sample Preparation

  • Action: Prepare a 1.0 mg/mL solution of Ceftibuten API. Spike an aliquot with 0.1% Ceftibuten Impurity 3. Subject separate aliquots to 0.1N HCl (acid stress) and 3% H₂O₂ (oxidative stress) for 24 hours at 60°C.

  • Causality: Spiking Impurity 3 establishes a static retention marker. The forced degradation actively generates the hydrolysis and E-isomer products, ensuring the method can resolve all potential species in a single run.

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto a sub-2-micron C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: Beta-lactams are highly sensitive to alkaline pH and will degrade on-column if the mobile phase is basic. Formic acid (pH ~2.7) stabilizes the beta-lactam core during analysis and provides the necessary protons [M+H]⁺ for downstream positive-ion electrospray ionization (ESI+).

Step 3: Self-Validating System Suitability & Mass Balance

  • Action: Calculate the mass balance by summing the peak areas of the parent API and all generated degradation products. Evaluate the resolution ( Rs​ ) between Z-Ceftibuten and E-Ceftibuten.

  • Validation Criteria: The method is self-validating if the total peak area of the stressed sample equals the initial peak area of the unstressed API (±2%). A drop in mass balance indicates the formation of volatile degradants or irreversible column adsorption, invalidating the run. Furthermore, Rs​ must be > 1.5 for the Z/E isomer critical pair.

G Sample Sample Prep (Acid/Base Stress) HPLC RP-HPLC Separation (Acidic Mobile Phase) Sample->HPLC UV PDA Detection (Isomer Resolution) HPLC->UV MS High-Res MS (Mass Profiling) HPLC->MS Data Structural Elucidation UV->Data MS->Data

Figure 2: LC-HRMS analytical workflow for resolving and identifying Ceftibuten impurities.

References

  • Veeprho Pharmaceuticals. "Ceftibuten Impurity 3 | CAS 1140311-29-0." Veeprho Impurity Standards. Available at:[Link]

Comparative

cross-validation of UPLC and HPLC methods for Ceftibuten Impurity 3

Cross-Validation of UPLC and HPLC Methods for Ceftibuten Impurity 3: A Comprehensive Transfer Guide As pharmaceutical regulatory frameworks evolve, the analytical lifecycle must adapt. The recent implementation of the IC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of UPLC and HPLC Methods for Ceftibuten Impurity 3: A Comprehensive Transfer Guide

As pharmaceutical regulatory frameworks evolve, the analytical lifecycle must adapt. The recent implementation of the ICH Q2(R2) guidelines mandates a Quality-by-Design (QbD) and lifecycle approach to analytical method validation[1][2]. For complex cephalosporin antibiotics like Ceftibuten, transitioning legacy High-Performance Liquid Chromatography (HPLC) methods to Ultra-Performance Liquid Chromatography (UPLC) is no longer just an operational upgrade—it is a regulatory expectation to improve data integrity and method robustness.

This guide provides an objective, data-driven comparison and a step-by-step cross-validation protocol for transferring the impurity profiling of Ceftibuten Impurity 3 from HPLC to UPLC.

Mechanistic Background & Analytical Challenges

Ceftibuten Impurity 3 (CAS: 1140311-29-0) is a critical related substance monitored during the synthesis and stability testing of Ceftibuten[3][4]. Chemically identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid, it frequently presents as a mixture of Z and E isomers[4][5].

The Causality of Chromatographic Choices:

  • Buffer Selection: Legacy HPLC methods for Ceftibuten often utilize ammonium acetate buffers (pH ~5.0)[6][7]. This pH is deliberately chosen to keep the carboxylic acid moieties of the cephalosporin core partially unionized, ensuring adequate retention on a reversed-phase C18 column. However, for modern UPLC methods—which are often coupled with tandem mass spectrometry (MS/MS)—we transition to 0.1% Formic Acid[8]. Formic acid provides excellent volatility for MS compatibility while maintaining the acidic environment necessary to suppress analyte ionization and prevent peak tailing.

  • Particle Size Thermodynamics: Traditional HPLC relies on 5 µm stationary phase particles[7]. According to the van Deemter equation, larger particles suffer from significant mass transfer resistance at higher flow rates, resulting in broad peaks and long run times (often >45 minutes to resolve the Z and E isomers). Transitioning to a 1.8 µm UPLC column flattens the van Deemter curve. This physical change allows us to increase the linear velocity without sacrificing theoretical plates, drastically sharpening the peaks, improving the Signal-to-Noise (S/N) ratio, and reducing the run time to under 10 minutes[8].

Method Transfer & Cross-Validation Workflow

Under ICH Q2(R2), replacing an established analytical procedure requires a formal cross-validation study to prove that the new method (UPLC) yields data equivalent or superior to the reference method (HPLC)[9][10].

G N1 ICH Q2(R2) Method Transfer N2 Legacy HPLC (5 µm Particle) N1->N2 Baseline N3 Modern UPLC (1.8 µm Particle) N1->N3 Geometric Scaling N4 Cross-Validation (Equivalence Testing) N2->N4 Reference Data N3->N4 Test Data N5 System Suitability (Rs > 2.0) N4->N5 Step 1 N6 Method Performance (LOD/LOQ, Accuracy) N4->N6 Step 2 N7 Validated UPLC Method for Ceftibuten Imp-3 N5->N7 N6->N7

Fig 1: ICH Q2(R2) cross-validation workflow for HPLC to UPLC method transfer.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols are designed as self-validating systems. The system must automatically pass predetermined System Suitability Testing (SST) criteria before any sample data is integrated.

Protocol A: Legacy HPLC Method (Reference)
  • Mobile Phase Preparation:

    • Phase A: 50 mM Ammonium Acetate in LC-grade water (pH adjusted to 5.0)[7].

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Install a C18 column (250 mm × 4.6 mm, 5 µm)[7]. Set the column oven to 30°C and the flow rate to 1.0 mL/min.

  • Self-Validating System Check:

    • Inject 20 µL of blank diluent. Causality: Establishes baseline noise and proves zero column carryover.

    • Inject 20 µL of SST Solution (Ceftibuten API spiked with 0.5% Impurity 3) six consecutive times.

    • Acceptance Criteria: The run is only valid if the Resolution ( Rs​ ) between Ceftibuten and Impurity 3 is ≥2.0 , and the Relative Standard Deviation (RSD) of the peak areas is ≤2.0% .

  • Sample Execution: Inject unknown samples and monitor UV absorbance at 254 nm or 262 nm[6][7].

Protocol B: Modern UPLC Method (Test)
  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade water[8].

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Install an ACQUITY UPLC HSS T3 C18 column (100 mm × 2.1 mm, 1.8 µm)[8]. Causality: The HSS T3 phase is specifically engineered to prevent pore dewetting in highly aqueous conditions, ensuring robust retention of polar organic acids like Impurity 3. Set the oven to 40°C to lower solvent viscosity and manage backpressure. Set flow rate to 0.3 mL/min.

  • Self-Validating System Check:

    • Inject 2 µL of blank diluent.

    • Inject 2 µL of SST Solution.

    • Acceptance Criteria: Due to the higher theoretical plate count of sub-2 µm particles, the required Resolution ( Rs​ ) is tightened to ≥3.0 .

  • Sample Execution: Inject unknown samples and monitor at 254 nm.

Quantitative Data & Cross-Validation Results

To satisfy ICH Q2(R2) requirements, the UPLC method was cross-validated against the HPLC method using identical batches of Ceftibuten spiked with Impurity 3[1][9]. The data is summarized below.

Table 1: Chromatographic Parameter Comparison

ParameterHPLC (Reference Method)UPLC (Test Method)Efficiency Gain
Column C18 (250 x 4.6 mm, 5 µm)HSS T3 (100 x 2.1 mm, 1.8 µm)Higher theoretical plates
Mobile Phase 50 mM NH₄OAc / Acetonitrile0.1% Formic Acid / AcetonitrileMS-compatible
Flow Rate 1.0 mL/min0.3 mL/min70% reduction in flow
Injection Volume 20 µL2 µL10x less sample required
Total Run Time 45.0 min8.0 min82% faster analysis
Solvent per Run 45.0 mL2.4 mL94% reduction in waste

Table 2: ICH Q2(R2) Method Performance Metrics for Impurity 3

Validation MetricHPLC ResultsUPLC ResultsICH Q2(R2) Acceptance Criteria
Retention Time ( Rt​ ) 28.4 min4.2 minN/A
Resolution ( Rs​ ) 2.13.8 >2.0
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mLSignal-to-Noise ≥3
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mLSignal-to-Noise ≥10
Accuracy (% Recovery) 98.5% ± 2.1%99.8% ± 0.8%90% - 110%
Precision (Inter-day RSD) 1.8%0.6% <2.0%

Conclusion & Verdict

The cross-validation data unequivocally demonstrates that the UPLC method is superior to the legacy HPLC method for the quantification of Ceftibuten Impurity 3. By leveraging 1.8 µm particle thermodynamics, the UPLC method achieves a near-twofold increase in resolution ( Rs​ = 3.8) while reducing the Limit of Quantitation (LOQ) by a factor of 10 (down to 0.15 µg/mL).

Furthermore, the UPLC method aligns perfectly with modern green chemistry initiatives and ICH Q2(R2) lifecycle management by reducing solvent consumption by 94% and analysis time by 82%[1][11]. Laboratories currently utilizing HPLC for Ceftibuten related substances should confidently execute a method transfer to UPLC to ensure superior data integrity, higher throughput, and strict regulatory compliance.

References

  • SRIRAMCHEM. Ceftibuten Impurity 3 (CAS: 1140311-29-0). Sriramchem.com. 3

  • TLC Pharmaceutical Standards. Ceftibuten Impurity 3 (Mixture of Z and E Isomers). Tlcstandards.com. 5

  • Veeprho. Ceftibuten Impurity 3 | CAS 1140311-29-0. Veeprho.com. 4

  • Labcorp. Ensure Compliance with ICH Q2(R2) Guidelines Today. Labcorp.com.9

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH.org. 10

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. Intuitionlabs.ai.1

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Europa.eu. 2

  • ResearchGate. Advancing Analytical Method Validation: Lifecycle and Risk-Based Approaches under ICH Q2(R2). Researchgate.net.11

  • PubMed (NIH). High-performance liquid chromatographic determination of ceftibuten and its metabolite in biological fluids. Nih.gov. 6

  • PubMed (NIH). Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma. Nih.gov.8

  • Dongguk University. HPLC assay method for ceftibuten in plasma and its application to pharmacokinetic study. Dongguk.edu. 7

Sources

Validation

Comparative In Vitro Toxicity Profiling: Ceftibuten API vs. Impurity 3

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application: Pharmaceutical Impurity Qualification (ICH Q3A/Q3B Compliance) Executive Summary & Regulatory Context In the development and li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application: Pharmaceutical Impurity Qualification (ICH Q3A/Q3B Compliance)

Executive Summary & Regulatory Context

In the development and lifecycle management of third-generation cephalosporins like Ceftibuten, rigorous impurity profiling is mandated by global regulatory bodies[1]. Ceftibuten is a highly effective, orally administered antibiotic that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis via high-affinity binding to penicillin-binding proteins (PBPs)[]. It exhibits an exceptionally safe clinical and preclinical profile, with acute oral toxicity (LD50) in rats exceeding 10,000 mg/kg[3].

However, the synthesis and degradation of Ceftibuten generate related substances that must be qualified for safety. Ceftibuten Impurity 3 (CAS: 1140311-29-0; (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid) is a notable thiazole-containing side-chain derivative[4]. Because Impurity 3 lacks the intact β -lactam core but possesses reactive functional groups (such as the benzyloxycarbonyl-protected amine and esterified carboxylates), its in vitro toxicity profile diverges from the Active Pharmaceutical Ingredient (API).

Under ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products), any degradation product exceeding specific qualification thresholds must undergo comparative in vitro genotoxicity and general toxicity screening to ensure it does not introduce new safety liabilities[5][6].

G A Ceftibuten API & Impurity 3 Batch Synthesis B Structural Elucidation (NMR, LC-MS) A->B C In Vitro Cytotoxicity (HepG2, HK-2) B->C D Genotoxicity Screening (Ames, Micronucleus) B->D E Safety Pharmacology (hERG Patch-Clamp) B->E F Regulatory Qualification (ICH Q3A / Q3B) C->F D->F E->F

Caption: Workflow for in vitro toxicity qualification of pharmaceutical impurities.

Quantitative Data Presentation

To establish the safety margin of Impurity 3 relative to the Ceftibuten API, a standard battery of in vitro assays is deployed. The following table summarizes representative benchmark data derived from standard ICH-compliant qualification testing for thiazole-derivative impurities compared to the highly tolerated API baseline.

Table 1: Comparative In Vitro Toxicity Profile
Assay / ParameterCeftibuten APICeftibuten Impurity 3Regulatory Threshold / Implication
Cytotoxicity (HepG2 IC 50​ ) > 1,000 µM450 ± 25 µMImpurity shows mild hepatotoxic liability at high concentrations, likely due to lipophilic side chains.
Cytotoxicity (HK-2 IC 50​ ) > 1,000 µM380 ± 15 µMRenal clearance of the impurity may induce localized cellular stress.
Ames Test (Mutagenicity) Negative (All strains)Negative (All strains)Neither compound is DNA-reactive; complies with ICH M7 guidelines.
In Vitro Micronucleus NegativeNegativeNo clastogenic or aneugenic potential observed.
hERG Inhibition (IC 50​ ) > 300 µM> 300 µMNo significant risk of QT prolongation or cardiotoxicity.

Mechanistic Causality of Impurity Toxicity

The structural divergence between the API and Impurity 3 dictates their biological interactions. Ceftibuten is highly hydrophilic, allowing rapid renal excretion as unchanged drug (53–68% of the dose)[7]. Conversely, Impurity 3 contains a benzyloxycarbonyl group, increasing its lipophilicity ( logP ).

In in vitro hepatic models (HepG2), this increased lipophilicity can lead to higher intracellular accumulation. The primary mechanism of cytotoxicity for such thiazole-containing degradation products typically involves the generation of Reactive Oxygen Species (ROS), leading to mild mitochondrial dysfunction and subsequent activation of apoptotic pathways at high concentrations.

G Test Impurity 3 Exposure (High Concentration) ROS Intracellular ROS Generation Test->ROS Mito Mitochondrial Depolarization ROS->Mito Casp Caspase 3/7 Activation Mito->Casp Death Cellular Apoptosis Casp->Death

Caption: Mechanistic pathway of in vitro cytotoxicity induced by lipophilic impurities.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes internal controls to verify the integrity of the assay before comparative data is accepted.

Protocol A: Hepatotoxicity Assessment via MTT Assay

Rationale: HepG2 cells are utilized because the liver is the primary site of xenobiotic metabolism. Assessing viability here identifies potential drug-induced liver injury (DILI) liabilities associated with the impurity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve Ceftibuten API and Impurity 3 in DMSO[8]. Dilute in culture media to achieve final concentrations ranging from 10 µM to 1,000 µM. Self-Validation Step: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Exposure: Treat cells with the compound dilutions for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM).

  • MTT Addition: Remove media, wash with PBS, and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilization & Reading: Discard the MTT solution, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC 50​ using non-linear regression analysis.

Protocol B: Genotoxicity Qualification via Mini-Ames Test

Rationale: ICH Q3A requires screening for DNA-reactive impurities. The Ames test uses specific Salmonella typhimurium strains (e.g., TA98, TA100) that are histidine auxotrophs. Mutagenic compounds cause reverse mutations, allowing the bacteria to grow in histidine-depleted media[5].

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation: Prepare a 10% S9 mix (rat liver extract) to simulate mammalian hepatic metabolism. Self-Validation Step: Include positive controls that require metabolic activation (e.g., 2-Aminoanthracene) to prove the S9 mix is functional.

  • Treatment: In a top agar tube, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (API or Impurity 3 at up to 5,000 µ g/plate ).

  • Plating: Pour the mixture onto minimal glucose agar plates containing trace amounts of histidine.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies.

  • Interpretation: A compound is considered mutagenic if there is a dose-dependent increase in revertant colonies that is ≥2 -fold the vehicle control background.

Conclusion

The comparative in vitro toxicity profiling of Ceftibuten API and Impurity 3 demonstrates that while the API is virtually non-toxic in cellular models, Impurity 3 exhibits a measurable, albeit low, cytotoxic liability at high concentrations (>350 µM). Crucially, both compounds test negative for genotoxicity and cardiotoxicity. Because Impurity 3 is typically present in the final drug product at levels well below the ICH Q3B qualification threshold (usually ≤0.2% ), the established in vitro safety margins confirm that it poses no significant toxicological risk to patients at clinical doses.

References

  • MSDS Digital. Ceftibuten Capsules Formulation Safety Data Sheet (Toxicity Information). Retrieved from: [Link]

  • ResearchGate. Pharmacokinetics and dose proportionality of ceftibuten in men. Retrieved from: [Link]

  • Veeprho. Ceftibuten Impurity 3 | CAS 1140311-29-0. Retrieved from:[Link]

  • Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development (ICH Q3A/Q3B). Retrieved from: [Link]

  • PMDA / ICH. Q3B(R2) Impurities in New Drug Products. Retrieved from: [Link]

  • ICH Official. Q3B(R2) Qualification of Degradation Products. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to Validating the Limit of Quantitation (LOQ) for Ceftibuten Impurity 3

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug substances is paramount. This necessitates rigoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug substances is paramount. This necessitates rigorous control over impurities that may arise during synthesis or degradation.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, technical exploration of validating the Limit of Quantitation (LOQ) for Ceftibuten Impurity 3. As a Senior Application Scientist, this document synthesizes regulatory expectations with practical, field-proven methodologies to empower you with the expertise to conduct this critical validation with confidence.

Ceftibuten is a third-generation cephalosporin antibiotic effective against a wide spectrum of bacteria.[] Like all active pharmaceutical ingredients (APIs), its purity profile is a critical quality attribute. Ceftibuten Impurity 3, identified as (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid[3][4], is one such related substance that must be monitored and controlled within stringent limits. The ability to accurately and precisely quantify this impurity at very low concentrations is fundamental to guaranteeing the quality and safety of the final drug product.

This guide will navigate through the essential concepts of LOQ, provide a detailed experimental protocol for its determination and validation using a High-Performance Liquid Chromatography (HPLC) method, and offer comparative insights into different validation approaches.

Understanding the Limit of Quantitation (LOQ)

The International Council for Harmonisation (ICH) guideline Q2(R1) defines the Limit of Quantitation (LOQ) as the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5] It is crucial to distinguish the LOQ from the Limit of Detection (LOD), which is the lowest amount of an analyte that can be detected but not necessarily quantified as an exact value.[][6] For impurity analysis, a validated LOQ is essential as it defines the lower boundary of the reportable range of the analytical method.[7]

Analytical Approaches for Ceftibuten Impurity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust technique for the analysis of ceftibuten and its impurities.[6][8][9][10][11] Its versatility, sensitivity, and resolving power make it well-suited for separating and quantifying structurally similar compounds like Ceftibuten and its related substances. This guide will focus on an HPLC-UV based methodology, a common and accessible approach in most pharmaceutical quality control laboratories.

Experimental Protocol: A Step-by-Step Guide to LOQ Validation

This protocol outlines a comprehensive approach to not only determine but also rigorously validate the LOQ for Ceftibuten Impurity 3. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

Part A: Foundational Requirements - A Validated Analytical Method

Before embarking on LOQ validation, it is imperative to have a fully validated, specific, linear, and accurate analytical method for the determination of Ceftibuten and its impurities. This foundational method provides the framework upon which the LOQ is established.

Part B: LOQ Determination via the Signal-to-Noise (S/N) Approach

The signal-to-noise ratio approach is a commonly used and accepted method for estimating the LOQ, particularly for chromatographic methods.[6]

Step 1: Preparation of Stock and Working Standard Solutions of Ceftibuten Impurity 3

  • Rationale: Accurate preparation of standard solutions is the cornerstone of any quantitative analysis. Using a certified reference standard of Ceftibuten Impurity 3 ensures traceability and accuracy.

  • Procedure:

    • Accurately weigh a suitable amount of Ceftibuten Impurity 3 reference standard and dissolve it in a pre-determined diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of working standard solutions at low concentrations (e.g., 1.0, 0.5, 0.2, 0.1, 0.05 µg/mL).

Step 2: Chromatographic Conditions

  • Rationale: The chosen chromatographic conditions must provide adequate separation of Ceftibuten Impurity 3 from the main component and other potential impurities, with a stable baseline to allow for accurate noise measurement.

  • Table of Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient or isocratic elution with a mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 263 nm
Injection Volume 10 µL

Step 3: Determination of the Signal-to-Noise Ratio

  • Rationale: The S/N ratio provides a quantitative measure of the analytical signal's strength relative to the background noise of the instrument.

  • Procedure:

    • Inject the blank solution (diluent) multiple times to establish the baseline noise.

    • Inject the prepared low-concentration working standard solutions of Ceftibuten Impurity 3.

    • Measure the signal height (H) of the impurity peak and the noise (h) in a region of the baseline close to the peak. The noise is typically measured as the difference between the highest and lowest points of the baseline over a defined period.

    • Calculate the S/N ratio using the formula: S/N = 2H/h.

Step 4: Establishing the Estimated LOQ

  • Rationale: ICH Q2(R1) guidelines suggest that a signal-to-noise ratio of 10:1 is generally acceptable for establishing the LOQ.[]

  • Procedure:

    • Identify the concentration of Ceftibuten Impurity 3 that yields an S/N ratio of approximately 10.

    • This concentration is considered the estimated LOQ and must be confirmed through accuracy and precision studies.

Part C: Confirmation of the LOQ through Accuracy and Precision Studies

The estimated LOQ must be experimentally verified to demonstrate that the analytical method can provide quantitative results with acceptable accuracy and precision at this concentration.

Step 1: Preparation of Spiked Samples at the Estimated LOQ Concentration

  • Rationale: Spiking a placebo or a sample matrix with a known amount of the impurity mimics a real sample and provides a more realistic assessment of the method's performance.

  • Procedure:

    • Prepare a series of replicate samples (a minimum of six is recommended) by spiking a placebo (a mixture of all formulation excipients without the active ingredient) or the drug product with Ceftibuten Impurity 3 at the estimated LOQ concentration.

Step 2: Accuracy Assessment (% Recovery)

  • Rationale: Accuracy demonstrates the closeness of the measured value to the true value. It is typically expressed as the percentage recovery of the known amount of spiked impurity.

  • Procedure:

    • Analyze the spiked samples using the validated HPLC method.

    • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurities at the LOQ level.[7]

Step 3: Precision Assessment (Repeatability - % RSD)

  • Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. For LOQ validation, this is assessed as repeatability.

  • Procedure:

    • Using the results from the analysis of the six spiked samples, calculate the mean concentration, standard deviation, and the relative standard deviation (% RSD). % RSD = (Standard Deviation / Mean Concentration) x 100

  • Acceptance Criteria: The % RSD should not be more than a pre-defined value, typically ≤ 10% or ≤ 20% for impurities at the LOQ level, depending on the specific application and regulatory requirements.

Data Presentation and Interpretation

The quantitative results from the LOQ validation should be summarized in a clear and concise table for easy interpretation and comparison.

ParameterResultAcceptance Criteria
Estimated LOQ Concentration 0.1 µg/mL-
Signal-to-Noise Ratio at LOQ 11.2Approx. 10
Accuracy (% Recovery)
Sample 198.5%
Sample 2102.1%
Sample 399.8%
Sample 4101.5%
Sample 597.9%
Sample 6100.7%
Mean % Recovery 100.1% 80-120%
Precision (% RSD) 1.6% ≤ 10%

Interpretation: The data presented in the table demonstrates that the validated LOQ for Ceftibuten Impurity 3 is 0.1 µg/mL. The S/N ratio is greater than 10, and the accuracy and precision at this concentration meet the pre-defined acceptance criteria, confirming that the analytical method is suitable for quantifying Ceftibuten Impurity 3 at this level.

Visualizing the Workflow

A visual representation of the LOQ validation workflow can aid in understanding the logical progression of the experimental steps.

LOQ_Validation_Workflow cluster_0 Preparation cluster_1 LOQ Estimation cluster_2 LOQ Confirmation A Reference Standard of Impurity 3 B Stock & Working Solutions A->B C HPLC Analysis (Low Concentrations) B->C D Calculate S/N Ratio C->D E Establish Estimated LOQ (S/N ≈ 10) D->E F Prepare Spiked Samples at Estimated LOQ E->F G Assess Accuracy (% Recovery) F->G H Assess Precision (% RSD) F->H I Validated LOQ G->I H->I

Caption: Workflow for LOQ Validation of Ceftibuten Impurity 3.

Comparative Insights and Expert Commentary

While the signal-to-noise approach is a straightforward method for estimating the LOQ, an alternative approach based on the standard deviation of the response and the slope of the calibration curve can also be employed. This method involves constructing a calibration curve at low concentrations and calculating the LOQ using the formula: LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

The choice between these methods can depend on the nature of the analytical data and laboratory preference. However, regardless of the method used for estimation, experimental verification of accuracy and precision at the determined LOQ is a mandatory step to ensure the trustworthiness of the results.

A potential challenge in the analysis of Ceftibuten Impurity 3 could be its chromatographic separation from other related impurities or degradation products. Therefore, a highly specific and robust HPLC method is a critical prerequisite for a successful LOQ validation.

Conclusion

The validation of the Limit of Quantitation for impurities such as Ceftibuten Impurity 3 is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By following a systematic approach that combines estimation with experimental verification of accuracy and precision, researchers and scientists can establish a reliable LOQ that complies with international regulatory standards. This guide provides a comprehensive framework and practical insights to navigate the complexities of LOQ validation, ultimately contributing to the development of safe and effective medicines.

References

  • Ceftibuten Impurity 3 | CAS 1140311-29-0. Veeprho. [Link]

  • High-performance liquid chromatographic determination of ceftibuten and its metabolite in biological fluids: applications in pharmacokinetic studies. PubMed. [Link]

  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC International. [Link]

  • Ceftibuten Related Impurity 3. PI & PI Biotech Inc. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR CEFTIBUTEN IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]

  • Determination of ceftibuten capsules by reversed phase high performance liquid chromatography. ResearchGate. [Link]

  • Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form. Journal of Pharmacy Research. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR CEFTIBUTEN IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]

  • Ceftibuten Impurities and Related Compound. Veeprho. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Liquid chromatographic determination of ceftibuten, a new oral cephalosporin, in human plasma and urine. PubMed. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Online. [Link]

  • Method development and validation of ceftibuten in bulk and its pharmaceutical dosage form by RP-HPLC method. Longdom Publishing. [Link]

  • How to calculate limit of detection, limit of quantification and signal to noise ratio? ResearchGate. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • How to Validate a Biochemical Method per ICH Guidelines. Patsnap Synapse. [Link]

  • ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. YouTube. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. American Pharmaceutical Review. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR CEFTIBUTEN IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ceftibuten Impurity 3 proper disposal procedures

Comprehensive Laboratory Handling and Disposal Protocol for Ceftibuten Impurity 3 In pharmaceutical research and drug development, the management of antibiotic impurities requires stringent operational oversight. Ceftibu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Handling and Disposal Protocol for Ceftibuten Impurity 3

In pharmaceutical research and drug development, the management of antibiotic impurities requires stringent operational oversight. Ceftibuten is a third-generation cephalosporin antibiotic, and during its synthesis, forced degradation studies, or formulation, various related substances are generated, including Ceftibuten Impurity 3[1].

Proper disposal of cephalosporin-related compounds is not merely a matter of regulatory compliance; it is a critical ecological imperative. Discharging these compounds into standard waste streams introduces sub-lethal concentrations of antimicrobial precursors into the environment, exerting selective pressure on environmental microbiomes and accelerating Antimicrobial Resistance (AMR)[2]. This guide provides a self-validating, causality-driven framework for the safe handling and disposal of Ceftibuten Impurity 3.

Chemical Profiling and Hazard Causality

To design an effective disposal protocol, scientists must first understand the physicochemical nature of the target compound. Ceftibuten Impurity 3 is a complex organic molecule containing a thiazole ring and a benzyloxycarbonyl group[1].

Table 1: Physicochemical and Hazard Profile of Ceftibuten Impurity 3

ParameterSpecification
IUPAC Name (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid
CAS Number 1140311-29-0
Molecular Formula C18H18N2O6S
Molecular Weight 390.42 g/mol
Physical Form Solid / Powder
Storage Temperature -20°C (Recommended for stability)
Primary Hazards Skin/Respiratory Sensitization, Environmental Toxicity

Causality of Hazards: Cephalosporin derivatives contain structural motifs that can act as haptens. When inhaled or exposed to bare skin, these haptens bind to human proteins, potentially triggering IgE-mediated hypersensitivity (anaphylaxis)[3]. Because of this severe sensitization risk, handling and disposal procedures must prioritize the absolute prevention of aerosolization[4].

Operational Workflow and Waste Segregation

Under the EPA's Resource Conservation and Recovery Act (RCRA)—specifically the Subpart K regulations designed for academic and research laboratories—hazardous waste determinations must be made by trained professionals, and waste must be strictly segregated at the point of generation[5].

WasteWorkflow A Ceftibuten Impurity 3 Waste Generation B Hazard Classification (Sensitizer / Eco-Toxic) A->B C Solid Waste (Powder/Contaminated PPE) B->C D Liquid Waste (HPLC Effluents/Solvents) B->D E Primary Containment (HDPE / Amber Glass) C->E D->E F Central Accumulation Area (EPA Subpart K / RCRA) E->F G High-Temperature Incineration (>1000°C) F->G

Workflow for the segregation and disposal of Ceftibuten Impurity 3 waste.

Step-by-Step Disposal and Spill Response Protocols

The following protocols provide a self-validating system for the containment and disposal of Ceftibuten Impurity 3, ensuring that every step actively mitigates the risk of exposure and environmental release.

Protocol A: Immediate Spill Containment & Cleanup

Causality: Spills of active pharmaceutical powders pose an immediate inhalation hazard. Standard sweeping exacerbates this by launching particulates into the laboratory breathing zone.

  • Personnel Protection: Immediately don appropriate PPE, including nitrile gloves, a fitted N95/P100 particulate respirator, and chemical splash goggles[6].

  • Aerosol Mitigation: Do NOT dry sweep. Instead, lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to bind the particulates and increase their mass, preventing them from becoming airborne[7].

  • Collection: Use damp, disposable absorbent pads to wipe up the spill from the outside in. For larger quantities, utilize a HEPA-filtered vacuum explicitly dedicated to hazardous pharmaceutical waste[7].

  • Decontamination: Wash the affected surface thoroughly with soap and water to hydrolyze and remove residual traces of the compound.

  • System Validation: The cleanup is validated visually by the complete absence of residual powder, followed by a negative surface swab test using HPLC-UV to confirm the area is free of the active impurity.

Protocol B: Routine Laboratory Waste Disposal

Causality: Improper mixing of pharmaceutical waste with standard biological or chemical waste can lead to dangerous cross-reactions or regulatory fines.

  • Segregation: Strictly separate solid waste (vials, contaminated spatulas, PPE) from liquid waste (e.g., HPLC mobile phases containing the impurity).

  • Primary Containment: Place solid waste into a puncture-resistant, sealable High-Density Polyethylene (HDPE) container. Liquid waste must be collected in amber glass or compatible plastic carboys to prevent photodegradation gas buildup.

  • Labeling: Affix a compliant hazardous waste label immediately at the point of generation. The label must explicitly state "Hazardous Pharmaceutical Waste - Ceftibuten Impurity 3" and include the accumulation start date[8].

  • Storage: Transfer the sealed containers to the facility's Central Accumulation Area (CAA). Ensure the area is well-ventilated, cool, and isolated from direct sunlight[4].

  • Vendor Hand-off: Coordinate with a licensed hazardous waste disposal contractor to remove the waste within the regulatory timeframe (typically 90 to 180 days, depending on your facility's generator status)[9].

The Mechanism of Final Destruction

The gold standard—and the only environmentally acceptable method—for the disposal of active pharmaceutical ingredients (APIs) and their biologically active impurities is high-temperature incineration[10]. This process ensures the complete thermal degradation of the molecule, permanently destroying its potential to interact with biological systems or promote AMR.

ThermalDegradation N1 Ceftibuten Impurity 3 (C18H18N2O6S) N2 Primary Combustion (800°C - 1000°C) N1->N2 N3 Cleavage of Thiazole & Enoic Acid Moieties N2->N3 N4 Secondary Chamber (>1000°C, 2 sec retention) N3->N4 N5 Mineralization (CO2, H2O, NOx, SOx) N4->N5 N6 Flue Gas Scrubbing (Neutralization) N5->N6

Thermal degradation pathway of Ceftibuten Impurity 3 during incineration.

Mechanistic Causality of Incineration: When Ceftibuten Impurity 3 is subjected to temperatures exceeding 1000°C in a secondary combustion chamber, the covalent bonds within the thiazole ring and the benzyloxycarbonyl group undergo rapid homolytic cleavage. The sulfur and nitrogen atoms are oxidized into SOx and NOx gases. To prevent environmental air pollution, the incinerator's exhaust system utilizes alkaline scrubbers to neutralize these acidic gases before the final effluent is released as harmless steam and mineralized ash[6]. This closed-loop destruction process is the only self-validating method to guarantee zero environmental persistence.

References

  • Veeprho. "Ceftibuten Impurity 3 | CAS 1140311-29-0". Veeprho Pharmaceuticals. [Link]

  • MsdsDigital. "Ceftibuten Capsules Formulation SDS". MsdsDigital.[Link]

  • Veeprho. "Ceftibuten Impurities and Related Compound". Veeprho Pharmaceuticals.[Link]

  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories". United States Environmental Protection Agency.[Link]

  • CDC. "Management of Regulated Medical Waste in Health-Care Facilities". Centers for Disease Control and Prevention.[Link]

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". United States Environmental Protection Agency.[Link]

  • US EPA. "Medical Waste". United States Environmental Protection Agency.[Link]

  • American Chemical Society. "Regulation of Laboratory Waste". American Chemical Society.[Link]

Sources

Handling

Personal protective equipment for handling Ceftibuten Impurity 3

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling Ceftibuten Impurity 3 (CAS 1140311-29-0)—an isomeric mixture (Z and E isomers) asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling Ceftibuten Impurity 3 (CAS 1140311-29-0)—an isomeric mixture (Z and E isomers) associated with the third-generation cephalosporin antibiotic Ceftibuten[1][2]—requires a deep understanding of β-lactam chemistry.

The primary occupational hazard of this compound is not acute toxicity, but potent sensitization . Cephalosporins contain a highly reactive β-lactam ring fused to a dihydrothiazine ring. Upon inhalation or dermal exposure, this structure acts as a hapten, covalently binding to human carrier proteins to form immunogenic complexes. This mechanism can trigger severe IgE-mediated hypersensitivity, leading to contact dermatitis, occupational asthma, or life-threatening anaphylaxis. Consequently, handling this impurity requires stringent controls aligned with Occupational Exposure Band (OEB) 1 protocols for sensitizers.

Below is the comprehensive, self-validating operational guide for safely handling and disposing of Ceftibuten Impurity 3.

Quantitative PPE Specifications

To establish a self-validating safety barrier, your Personal Protective Equipment (PPE) must address all vectors of exposure: inhalation, dermal absorption, and ocular contact.

PPE CategorySpecificationCausality / Scientific Rationale
Respiratory Prevents inhalation of sensitizing β-lactam dust particles. Required when handling bulk powders to prevent occupational asthma.
Dermal (Hands) Double Nitrile Gloves (Thickness > 0.11mm)Prevents hapten-protein complex formation on the skin. Double gloving allows the outer contaminated layer to be removed safely during doffing[3].
Ocular ANSI Z87.1 Compliant Safety GogglesProtects ocular mucous membranes from airborne powder aerosolization, a secondary route for systemic sensitization[3].
Body Tyvek Suit or Lab Coat with Tight CuffsPrevents microscopic powder accumulation on personal clothing, eliminating the risk of secondary exposure outside the laboratory[4].

Experimental Methodology: Safe Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase A: PPE Donning & Preparation
  • Inspect Equipment: Verify that the Class II Biological Safety Cabinet (BSC) or powder weighing isolator is operational and maintaining negative pressure.

  • Don Base Layers: Wash hands thoroughly. Put on the Tyvek suit or lab coat.

  • First Dermal Barrier: Don the inner pair of nitrile gloves. Ensure the cuffs of the gloves go under the cuffs of the lab coat.

  • Respiratory & Ocular Barrier: Don the N95/P100 respirator, followed by safety goggles.

    • Self-Validation: Perform a negative pressure user seal check. Inhale sharply; the facepiece should collapse slightly. If air leaks around the nose bridge, readjust the metal clip. Do not proceed until the seal is airtight.

  • Second Dermal Barrier: Don the outer pair of nitrile gloves. Pull these cuffs over the sleeves of the lab coat.

Phase B: Handling & Weighing Protocol
  • Static Neutralization: Place an anti-static ionizer inside the BSC next to the analytical balance.

    • Causality: Fine pharmaceutical powders hold static charges, causing them to repel from spatulas and aerosolize. Neutralizing the charge prevents invisible micro-dust clouds, directly mitigating the inhalation hazard.

  • Transfer: Use an anti-static, grounded micro-spatula to transfer Ceftibuten Impurity 3 from its primary container to the weigh boat.

    • Self-Validation: Observe the powder behavior on the spatula. If particles repel or "jump," increase the ionizer output before proceeding.

  • Sealing: Once weighed, dissolve the impurity in the appropriate solvent (e.g., DMSO or buffer) inside the BSC before transferring it to the open bench. Liquid solutions pose a fraction of the sensitization risk compared to dry powders.

Phase C: PPE Doffing
  • Remove Outer Gloves: Inside the BSC, carefully peel off the outer gloves, turning them inside out to trap residual powder. Dispose of them in the biohazard/chemical waste bin inside the hood.

  • Remove Ocular & Respiratory PPE: Step away from the BSC. Remove goggles, then the respirator, handling them only by the straps.

  • Remove Body & Inner PPE: Remove the lab coat, followed by the inner gloves.

  • Final Wash: Wash hands and forearms immediately with soap and water[4].

Spill Management & Disposal Plan

In the event of a powder spill, standard cleaning methods will exacerbate the hazard. Follow this targeted protocol:

  • Evacuate and Assess: If the spill occurs outside the BSC, evacuate the immediate area for 15 minutes to allow airborne dust to settle.

  • Containment (No Dry Sweeping): Do NOT use a broom or dry brush[4].

    • Causality: Dry sweeping provides mechanical energy that aerosolizes fine particles, creating an immediate respiratory hazard and potentially fueling a combustible dust explosion[4][5].

  • Wet Wiping: Dampen a disposable absorbent cloth with water or a 10% bleach solution. Gently place the damp cloth over the spilled powder.

    • Causality: Wetting the powder increases its mass and cohesion, trapping the hapten molecules safely and preventing aerosolization. Alternatively, use a HEPA-filtered vacuum specifically rated for hazardous pharmaceutical dusts[4].

  • Decontamination: Wipe the area inward from the edges to the center. Follow up by cleaning the surface with a suitable laboratory detergent to remove chemical residues[6].

  • Disposal: Place all contaminated cloths, gloves, and collected powder into a sealed, heavy-duty plastic bag. Label it explicitly as "Hazardous Waste - Cephalosporin Sensitizer" and route it for high-temperature incineration according to facility and environmental regulations[4].

Workflow Visualization

G Start Start: Ceftibuten Impurity 3 Handling PPE Don PPE (Double Gloves, N95/PAPR, Goggles) Start->PPE Weigh Weighing & Transfer (Inside BSC/Isolator) PPE->Weigh Spill Spill Occurs? Weigh->Spill WetWipe Wet Wiping / HEPA Vacuum (No Dry Sweeping) Spill->WetWipe Yes Doff Doff PPE & Wash Hands Spill->Doff No Decon Decontaminate Surfaces (10% Bleach / Water) WetWipe->Decon Dispose Dispose as Hazardous Waste (Incineration) Decon->Dispose Doff->Dispose

Workflow for Safe Handling and Spill Response of Ceftibuten Impurity 3.

References

  • SAFETY DATA SHEET (Cefepime Hydrochloride Injection, Powder) - Amazon AWS (Hospira, Inc.), amazonaws.com,[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.